molecular formula C9H14N2O3 B1287879 tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate CAS No. 915396-44-0

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B1287879
CAS No.: 915396-44-0
M. Wt: 198.22 g/mol
InChI Key: OKWSLQHJNUSTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-methyl-5-oxo-1H-pyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-5-7(12)10-11(6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWSLQHJNUSTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589937
Record name tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915396-44-0
Record name tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of tert-butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed synthesis pathway, experimental protocols, mechanistic insights, and characterization data.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The substitution pattern on the pyrazole ring allows for the fine-tuning of their biological properties. The title compound, this compound, incorporates several key features: a methyl group at the 5-position, a hydroxyl group at the 3-position (which exists in tautomeric equilibrium with its keto form), and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen. The Boc group is a widely used protecting group in organic synthesis, valued for its stability under various reaction conditions and its facile removal under acidic conditions.[2][3]

The Synthetic Pathway: A Modern Approach to a Classic Reaction

The most established and versatile method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This guide details a robust and efficient pathway for the synthesis of this compound, commencing from the readily available starting materials: tert-butyl carbazate and pentane-2,4-dione (acetylacetone).

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product tert-butyl carbazate tert-Butyl Carbazate (Boc-hydrazine) Cyclocondensation Cyclocondensation tert-butyl carbazate->Cyclocondensation pentane-2,4-dione Pentane-2,4-dione (Acetylacetone) pentane-2,4-dione->Cyclocondensation product tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate Cyclocondensation->product Acidic Workup

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights: Understanding the Transformation

The synthesis proceeds via a classical cyclocondensation mechanism. The more nucleophilic terminal nitrogen of tert-butyl carbazate initially attacks one of the carbonyl groups of pentane-2,4-dione, which exists in equilibrium with its enol form. This is followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrazole ring.

A crucial aspect of the final product's structure is the existence of keto-enol tautomerism. The initially formed pyrazolone can tautomerize to the more aromatic and often more stable 3-hydroxypyrazole form. The position of this equilibrium can be influenced by factors such as the solvent and the substitution pattern on the pyrazole ring.[6][7] In many cases, the hydroxyl tautomer is the predominant form, particularly in solutions.[6]

Tautomerism Keto Pyrazolone Tautomer (5-methyl-3-oxo-2,3-dihydro-1H- pyrazole-1-carboxylate) Enol Hydroxypyrazole Tautomer (3-hydroxy-5-methyl-1H- pyrazole-1-carboxylate) Keto->Enol Tautomerization

Caption: Tautomeric equilibrium of the product.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for high yield and purity.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
tert-Butyl carbazateC₅H₁₂N₂O₂132.16>98%Commercial Supplier
Pentane-2,4-dioneC₅H₈O₂100.12>99%Commercial Supplier
EthanolC₂H₅OH46.07AnhydrousCommercial Supplier
Acetic AcidCH₃COOH60.05GlacialCommercial Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercial Supplier
HexanesC₆H₁₄86.18ACS GradeCommercial Supplier
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercial Supplier
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl carbazate (13.22 g, 100 mmol) and ethanol (100 mL). Stir the mixture until the tert-butyl carbazate is fully dissolved.

  • Addition of Reagents: To the stirred solution, add pentane-2,4-dione (10.01 g, 10.2 mL, 100 mmol) in one portion, followed by the addition of glacial acetic acid (1 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer the solution to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization Data (Expected)

The following are the expected characterization data for the final product, based on similar structures reported in the literature.[6]

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): 1.55 (s, 9H, C(CH₃)₃), 2.30 (s, 3H, CH₃), 5.80 (s, 1H, pyrazole-H), ~9.5-10.5 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 14.0 (CH₃), 28.5 (C(CH₃)₃), 84.0 (C(CH₃)₃), 105.0 (pyrazole-C4), 145.0 (pyrazole-C5), 150.0 (C=O, Boc), 160.0 (pyrazole-C3)
IR (KBr, cm⁻¹)ν: ~3200-3400 (br, O-H), 2980 (C-H), 1720-1740 (C=O, Boc), 1600, 1550 (C=C, C=N)
Mass Spec. (ESI+)m/z: 213.12 [M+H]⁺, 235.10 [M+Na]⁺

Safety and Handling

  • tert-Butyl carbazate is a flammable solid and should be handled with care.

  • Pentane-2,4-dione is a flammable liquid and an irritant.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This guide provides a detailed and reliable pathway for the synthesis of this compound. The presented protocol, grounded in the principles of the Knorr pyrazole synthesis, offers a high-yielding and scalable method for accessing this valuable building block. The mechanistic insights and characterization data provided herein will be a valuable resource for researchers in the field of organic and medicinal chemistry.

References

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Available at: [Link]

  • Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.
  • PrepChem.com. (n.d.). Preparation of tert-Butyl carbazate. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Available at: [Link]

  • MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Available at: [Link]

  • MDPI. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • National Institutes of Health. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Available at: [Link]

  • ACS Publications. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available at: [Link]

  • ResearchGate. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Available at: [Link]

  • Taylor & Francis Online. (2018). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Google Patents. (n.d.). CN102911084A - Preparation method of tert-butyl carbazate.
  • National Institutes of Health. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ResearchGate. (2019). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles.... Available at: [Link]

  • Semantic Scholar. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [Link]

  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

Sources

Physicochemical properties of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound (CAS No. 915396-44-0). As a functionalized pyrazole, this compound represents a valuable scaffold for the development of novel therapeutic agents. The pyrazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of known data but also detailed, field-tested experimental protocols for the determination of its key chemical and physical characteristics. We delve into the compound's structure, potential tautomerism, spectroscopic signature, and critical drug-like properties such as solubility and pKa. Furthermore, a robust protocol for assessing its stability is provided, ensuring that development efforts are based on a solid foundation of molecular understanding.

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activity. This five-membered heterocyclic ring is featured in a wide array of pharmaceuticals, demonstrating activities ranging from anti-inflammatory (e.g., Celecoxib) to anti-cancer (e.g., Encorafenib).[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological and pharmacokinetic profiles.

This compound is a particularly noteworthy derivative. The key functional groups—a Boc-protected nitrogen, a hydroxyl group, and a methyl group—impart specific characteristics:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a common protecting group in organic synthesis, enabling regioselective reactions on other parts of the molecule. However, its potential hydrolytic instability under certain physiological or formulation conditions must be characterized.[2]

  • 3-Hydroxy Group: This group can act as a hydrogen bond donor and acceptor, critically influencing molecular interactions with biological targets. It also introduces the potential for keto-enol tautomerism and significantly impacts the compound's acidity (pKa) and solubility.

  • 5-Methyl Group: This small alkyl group can modulate lipophilicity and steric interactions, potentially improving target binding or metabolic stability.

This guide provides the necessary framework for a thorough characterization of this high-value building block, ensuring its effective and reliable application in drug discovery pipelines.

Molecular Structure and Identification

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 915396-44-0[3]
Molecular Formula C₉H₁₄N₂O₃[3]
Molecular Weight 198.22 g/mol [3][4]
SMILES O=C(N1N=C(O)C=C1C)OC(C)(C)C[3]
Tautomerism: A Critical Consideration

The 3-hydroxy-pyrazole moiety is known to exist in equilibrium with its keto tautomer, 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. This keto-enol tautomerism can have profound effects on the compound's reactivity, hydrogen bonding potential, and interaction with biological targets. The predominant form is often dependent on the solvent environment and physical state (solution vs. solid).[5]

Caption: Keto-enol tautomerism of the pyrazole core.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for analogue preparation and scale-up. A common and effective strategy for constructing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of tert-butyl carbazate with ethyl 2-methyl-3-oxobutanoate. This pathway provides direct access to the desired product with good regioselectivity.

Synthesis_Workflow reagent1 tert-Butyl carbazate reaction Condensation (e.g., Acetic Acid, Reflux) reagent1->reaction reagent2 Ethyl 2-methyl-3-oxobutanoate reagent2->reaction product tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate reaction->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • tert-Butyl carbazate (1.0 eq)

  • Ethyl acetoacetate (1.05 eq)

  • Glacial acetic acid (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add tert-butyl carbazate and ethyl acetoacetate to glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • Scientist's Note: Acetic acid acts as both the solvent and a catalyst for the condensation and subsequent cyclization. Refluxing ensures the reaction goes to completion.

  • Upon completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Scientist's Note: The bicarbonate wash is crucial to remove the acidic solvent. Failure to do so will result in poor chromatographic performance and potential product degradation.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to yield the title compound. Confirm identity and purity via NMR and LC-MS.

Physicochemical Property Determination

Accurate physicochemical data is non-negotiable for progressing a compound through the drug discovery process. The following sections detail the essential properties and the gold-standard methods for their determination.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the molecular structure.

Parameter Expected Observation
¹H NMR Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the methyl protons (~2.2 ppm, singlet, 3H), a pyrazole ring proton (~5.8 ppm, singlet, 1H), and a broad singlet for the hydroxyl/NH proton (variable, exchanges with D₂O).
¹³C NMR Resonances for the tert-butyl quaternary carbon (~82 ppm) and methyl carbons (~28 ppm), the pyrazole ring carbons, and the carbonyl carbon of the Boc group (~150 ppm).[6]
FT-IR Characteristic stretches for O-H (broad, ~3200 cm⁻¹), C-H (~2980 cm⁻¹), C=O (carbamate, ~1730 cm⁻¹), and C=C/C=N (~1600-1500 cm⁻¹).[1]
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 199.11, and a sodium adduct [M+Na]⁺ at m/z 221.09.
Key Physical Properties

These properties govern the compound's behavior in both experimental and physiological systems.

Property Method of Determination
Melting Point Capillary Melting Point Apparatus
Aqueous Solubility Shake-Flask Method with HPLC-UV quantification
pKa Potentiometric Titration
Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the 3-hydroxy group.

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a robust and direct method for this measurement.

pKa_Workflow cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep1 Weigh Compound prep2 Dissolve in H₂O/Co-solvent prep1->prep2 prep3 Calibrate pH Electrode prep2->prep3 titration1 Add standardized base (e.g., 0.1M KOH) in aliquots prep3->titration1 titration2 Record pH after each addition titration1->titration2 analysis1 Plot pH vs. Volume of Titrant titration2->analysis1 analysis2 Calculate 1st derivative (dpH/dV) analysis1->analysis2 analysis3 Identify Equivalence Point (max of 1st derivative) analysis2->analysis3 analysis4 pKa = pH at half-equivalence point analysis3->analysis4

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

  • Prepare a ~10 mM solution of the compound in a suitable solvent system (e.g., water with minimal methanol as a co-solvent if needed).

  • Calibrate a high-precision pH meter using standard buffers (pH 4, 7, 10).

  • Place the solution in a jacketed beaker maintained at 25 °C and immerse the pH electrode.

  • Titrate the solution with a standardized solution of 0.1 M KOH, adding titrant in small, precise increments (e.g., 0.02 mL).

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration well past the expected equivalence point.

  • Plot the pH versus the volume of KOH added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the titration curve). For higher accuracy, this point can be determined from the maximum of the first derivative of the titration curve.

Stability Assessment

The stability of a compound under relevant conditions (storage, assay buffers) is a critical parameter. The N-Boc group, in particular, can be susceptible to acid-catalyzed hydrolysis.

Experimental Protocol: Solution Stability via HPLC

Objective: To assess the stability of the compound in a buffered aqueous solution over time.

Rationale: This method uses the high resolution of HPLC to separate the parent compound from any potential degradants, allowing for precise quantification of its stability over time.

Stability_Workflow start Prepare Stock Solution in DMSO prep Dilute into Aqueous Buffer (e.g., pH 7.4 PBS) start->prep t0 Analyze t=0 Sample (HPLC-UV) prep->t0 incubate Incubate Solution (e.g., 37°C) prep->incubate analysis Calculate % Remaining vs. t=0 t0->analysis tx Analyze t=x Samples (e.g., 1, 4, 8, 24 hr) incubate->tx tx->analysis

Caption: Experimental workflow for assessing solution-state stability.

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Develop a stability-indicating HPLC method capable of resolving the parent peak from potential degradants.

  • Dilute the stock solution to a final concentration of 100 µM in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Immediately inject a sample onto the HPLC to obtain the initial (t=0) peak area.

  • Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A compound is generally considered stable if >90% remains after 24 hours.

Conclusion

This compound is a well-designed chemical scaffold with significant potential in drug discovery and medicinal chemistry. Its strategic functionalization provides multiple handles for chemical modification and interaction with biological systems. A thorough understanding and experimental determination of its physicochemical properties—including structure, pKa, solubility, and stability—are paramount for its successful application. The protocols and insights provided in this guide offer a robust framework for researchers to generate the high-quality, reliable data needed to unlock the full potential of this versatile molecule and accelerate the development of next-generation therapeutics.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. PubChem.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.
  • This compound. BLDpharm.
  • Safety Data Sheet. Fisher Scientific.
  • tert-Butyl 5-(hydroxymethyl)-1H-pyrazole-1-carboxylate. BLDpharm.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

Sources

Spectroscopic data for tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular Structure and Annular Tautomerism

This compound (Molecular Formula: C₁₀H₁₆N₂O₃, Molecular Weight: 212.25 g/mol ) is a pyrazole derivative featuring a hydroxyl group at the C3 position, a methyl group at C5, and a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen.

A crucial aspect of this molecule's chemistry, which directly impacts its spectroscopic characterization, is its existence as a mixture of tautomers in solution. The equilibrium between the 3-hydroxy-pyrazole form and the 3-oxo-pyrazoline (or pyrazolone) form is rapid on the NMR timescale.[1] Understanding this equilibrium is fundamental to interpreting the resulting spectra, which will reflect an average of these two forms or show characteristics of both.

tautomers cluster_0 3-Hydroxy-pyrazole Tautomer cluster_1 3-Oxo-pyrazoline Tautomer T1 p1 T1->p1 T2 p2 T2->p2 p1->T2 Keq

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule.[2] The observed spectra will be a population-weighted average of the tautomers present in the chosen deuterated solvent.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~ 1.55Singlet9H-C(CH ₃)₃ (Boc)The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp, intense singlet in the aliphatic region. This value is highly characteristic for a Boc group.
~ 2.20Singlet3HC5-CHThe methyl group at the C5 position of the pyrazole ring is a singlet, as it has no adjacent protons to couple with. Its chemical shift is slightly downfield due to the influence of the aromatic ring.
~ 5.70Singlet1HC4-H This proton is attached to the C4 carbon of the pyrazole ring. It appears as a singlet and its chemical shift is characteristic of protons on electron-rich five-membered heterocycles.[3]
~ 9.0 - 11.0Broad Singlet1HOH / NH This signal corresponds to the hydroxyl proton in one tautomer and the N-H proton in the other. It is expected to be broad due to chemical exchange with the solvent and rapid tautomerization. Its chemical shift can be highly dependent on solvent, concentration, and temperature.[4]
Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The carbon NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of key functional groups. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will be sensitive to the tautomeric equilibrium.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 12.0C5-C H₃The methyl carbon signal appears in the far upfield region, typical for sp³ hybridized carbons.
~ 28.0-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group give rise to a single, strong signal.
~ 83.0-C (CH₃)₃ (Boc)The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atom, shifting it downfield.
~ 100.0C 4The C4 carbon of the pyrazole ring. Its chemical shift reflects the average electron density influenced by the tautomeric forms.
~ 148.0C 5This signal is for the C5 carbon bearing the methyl group. Its chemical shift is influenced by both the methyl substituent and the ring nitrogens.
~ 150.0C =O (Boc)The carbonyl carbon of the tert-butoxycarbonyl protecting group. This is a key identifier for the Boc group.
~ 160.0C 3The C3 carbon's chemical shift will be a weighted average. In the hydroxy tautomer, it is an oxygen-bearing sp² carbon (~155-160 ppm). In the oxo tautomer, it becomes a carbonyl carbon (~165-170 ppm). The observed shift will lie somewhere in this range, likely broadened by the dynamic exchange.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule, and it can provide direct evidence for the tautomeric equilibrium. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupInterpretation & Causality
3200 - 2800 (Broad)O-H / N-H StretchHydroxyl / AmideA broad absorption in this region is a hallmark of the hydrogen-bonded O-H group (hydroxy tautomer) and the N-H group (oxo tautomer).[4]
2985, 2940C-H Stretch-CH₃, -C(CH₃)₃These sharp peaks correspond to the symmetric and asymmetric stretching of the sp³ C-H bonds in the methyl and tert-butyl groups.
~ 1740C=O StretchBoc CarbonylA strong, sharp absorption is expected for the carbonyl of the Boc ester group. This is a reliable indicator of the intact protecting group.
~ 1680C=O StretchPyrazolone CarbonylThe presence of a second carbonyl absorption, typically broader and at a lower wavenumber than the Boc C=O, would be strong evidence for the existence of the 3-oxo tautomer in the solid or liquid state.
1600 - 1450C=C / C=N StretchPyrazole RingAbsorptions in this region are characteristic of the pyrazole ring's double bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can reveal structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

m/z ValueIonInterpretation & Causality
213.12[M+H]⁺Protonated Molecular Ion: This is the primary ion observed in positive-mode ESI-MS, confirming the molecular weight of 212.25 Da.
235.10[M+Na]⁺Sodium Adduct: The formation of a sodium adduct is common in ESI-MS and serves as a secondary confirmation of the molecular weight.
157.06[M+H - C₄H₈]⁺Loss of Isobutylene: A characteristic fragmentation pathway for tert-butyl esters and ethers is the loss of isobutylene (56 Da), leaving a protonated carboxylic acid/hydroxyl group.
113.06[M+H - C₄H₈ - CO₂]⁺Subsequent Loss of CO₂: Following the loss of isobutylene, the resulting carboxylic acid intermediate can readily lose carbon dioxide (44 Da). This fragmentation confirms the presence of the carboxylate structure.

Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, standardized protocols must be followed.

General Characterization Workflow

Figure 2: A standardized workflow for the complete spectroscopic characterization of the target compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.

  • Acquisition: Insert the sample into a 400 MHz NMR spectrometer.[3] Acquire a ¹H spectrum (e.g., 16 scans), followed by a ¹³C spectrum (e.g., 1024 scans).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectra and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.[3]

Protocol 2: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the diamond ATR crystal is clean. Record a background spectrum of the empty accessory.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization source of a high-resolution mass spectrometer (e.g., Q-TOF) at a low flow rate (e.g., 5-10 µL/min).[3]

  • Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3500-4000 V).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). If desired, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 213.12) to obtain fragmentation data.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. The interpretation of the resulting data must be performed with a clear understanding of the annular tautomerism between the 3-hydroxy and 3-oxo forms, as this equilibrium defines the compound's spectroscopic signature. The predicted data and protocols outlined in this guide provide a comprehensive and authoritative framework for researchers to verify the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

  • Barra-Gonzalez, D., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1442. Available at: [Link]

  • Hameed, A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1017. Available at: [Link]

  • Fustero, S., et al. (2011). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 49(8), 471-478. Available at: [Link]

  • Barra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1248. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Barra-Castillo/84d28362a2651478546b9a89c4451079541a0212]([Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11321537, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3803. Available at: [Link]

  • Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3803. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. Available at: [Link]

Sources

An In-depth Technical Guide to the Characterization of Dabrafenib (GSK2118436)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: While this guide focuses on the well-characterized BRAF inhibitor Dabrafenib, it is important to note that the provided CAS number 915396-44-0 is inconsistently indexed. Some chemical suppliers associate this CAS number with tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a different chemical entity.[1][2] The established CAS number for Dabrafenib is 1195765-45-7. This guide will proceed with the characterization of Dabrafenib, a compound of significant interest to researchers and drug development professionals in oncology.

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5] Activating mutations in the BRAF gene, most commonly the V600E substitution, are found in a significant percentage of various cancers, including approximately 50% of melanomas.[6][7] These mutations lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[7] Dabrafenib was approved by the FDA for the treatment of melanoma with BRAF V600E or V600K mutations and is a cornerstone of targeted cancer therapy.[8] This guide provides a comprehensive technical overview of Dabrafenib's mechanism of action, key characterization methodologies, and considerations for its use in research and development.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[3][5] While it can inhibit wild-type BRAF, its affinity is significantly higher for the mutated forms, such as BRAF V600E, V600K, and V600D.[8][9] By binding to the ATP pocket of the mutated BRAF protein, Dabrafenib prevents the phosphorylation and subsequent activation of MEK, a downstream kinase in the MAPK cascade.[3][10] This blockade ultimately leads to decreased phosphorylation of ERK, the final kinase in this pathway, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.[3][4]

The MAPK signaling pathway is a critical regulator of cell growth, differentiation, and survival.[11] It is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of RAS, which in turn activates the RAF-MEK-ERK cascade.[6] In cancers with BRAF mutations, this pathway is constitutively active, driving tumorigenesis.[6][7]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (e.g., BRAF V600E) - Substrate - ATP Incubation Incubate Kinase, Substrate, ATP, and Dabrafenib Reagents->Incubation Dabrafenib_prep Serial Dilution of Dabrafenib Dabrafenib_prep->Incubation Quantification Quantify Phosphorylated Substrate Incubation->Quantification IC50 Calculate IC50 from Dose-Response Curve Quantification->IC50

Sources

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of tert-butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Encorafenib.[1] The title compound, featuring a hydroxyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of more complex pharmaceutical intermediates.

This document will delve into the logical synthesis, detailed structural elucidation through modern spectroscopic techniques, and the critical concept of tautomerism inherent to this molecule. The experimental protocols and data interpretations are presented with the causality behind the scientific choices, ensuring a deep understanding for the practicing scientist.

I. Strategic Synthesis: A Logic-Driven Approach

The synthesis of this compound is most logically achieved through a two-step process: first, the formation of the pyrazole ring, followed by the strategic protection of one of the ring nitrogens with a Boc group. This approach allows for controlled subsequent reactions.

Step 1: Synthesis of 3-hydroxy-5-methyl-1H-pyrazole

The foundational method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2] For the synthesis of 3-hydroxy-5-methyl-1H-pyrazole, the most suitable and readily available starting material is ethyl acetoacetate.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Slowly add hydrazine hydrate (1.0-1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-hydroxy-5-methyl-1H-pyrazole as a white to off-white solid.

Causality: The use of ethyl acetoacetate provides the necessary three-carbon backbone with the correct oxidation states to form the 3-hydroxy-5-methyl substitution pattern upon reaction with the two nitrogen nucleophiles of hydrazine. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for efficient heating.

Step 2: Boc-Protection of 3-hydroxy-5-methyl-1H-pyrazole

The introduction of the Boc protecting group is crucial for modulating the reactivity of the pyrazole ring in subsequent synthetic steps. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4][5]

  • In a round-bottom flask, dissolve 3-hydroxy-5-methyl-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.1 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.

  • Slowly add a solution of (Boc)₂O (1.05 equivalents) in the same solvent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M KHSO₄ solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: The Boc group is an excellent choice for protecting the pyrazole nitrogen due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4][6] The use of a base is necessary to deprotonate the pyrazole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Boc-Protection Ethyl Acetoacetate Ethyl Acetoacetate Reaction1 Condensation (Ethanol, Reflux) Ethyl Acetoacetate->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 3-hydroxy-5-methyl-1H-pyrazole 3-hydroxy-5-methyl-1H-pyrazole Reaction1->3-hydroxy-5-methyl-1H-pyrazole Reaction2 Protection (DCM, 0°C to RT) 3-hydroxy-5-methyl-1H-pyrazole->Reaction2 Boc2O (Boc)2O Boc2O->Reaction2 Base Base (e.g., TEA) Base->Reaction2 Target_Molecule tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate Reaction2->Target_Molecule

Figure 1: Synthetic workflow for the target molecule.

II. Comprehensive Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for determining the carbon-hydrogen framework of the molecule.[7]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12broad singlet1H-OHThe acidic proton of the hydroxyl group is expected to be a broad singlet, the chemical shift of which is concentration and solvent dependent.
~5.8-6.0singlet1HH-4The proton on the pyrazole ring is expected to be a singlet in this region, consistent with similar pyrazole structures.[1]
~2.2-2.3singlet3H-CH₃The methyl group protons attached to the pyrazole ring will appear as a singlet.
~1.6singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will give a sharp singlet.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~160-165C-3The carbon bearing the hydroxyl group is expected to be significantly downfield.
~148-150C=O (Boc)The carbonyl carbon of the Boc group appears in this characteristic region.
~140-145C-5The carbon attached to the methyl group.
~105-110C-4The protonated carbon of the pyrazole ring.
~83-85-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~28-29-C(CH₃)₃The three equivalent methyl carbons of the Boc group.
~12-14-CH₃The methyl carbon at the C-5 position.

Self-Validation: The number of signals in both ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. 2D NMR techniques such as HSQC and HMBC can be used to confirm the assignments by correlating the proton and carbon signals. For example, an HMBC experiment should show a correlation between the H-4 proton and the C-3 and C-5 carbons.[2]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3400 (broad)O-H stretchHydroxyl (-OH)
~2980-2960C-H stretchsp³ C-H (methyl, tert-butyl)
~1720-1740C=O stretchCarbonyl (Boc group)
~1580-1620C=N, C=C stretchPyrazole ring

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The strong absorption for the C=O stretch is a key indicator of the successful introduction of the Boc group.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electrospray Ionization - ESI):

  • [M+H]⁺: Expected at m/z 199.11

  • [M+Na]⁺: Expected at m/z 221.10

  • Fragmentation: A characteristic loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the molecular ion is expected, which is a hallmark of Boc-protected compounds.

D. Keto-Enol Tautomerism: A Critical Structural Feature

3-Hydroxypyrazoles can exist in equilibrium with their keto tautomers, 3-pyrazolones.[8] The position of this equilibrium is influenced by the solvent, temperature, and the substituent at the N-1 position.

Sources

From Fever Dreams to Targeted Therapies: An In-depth Guide to the Discovery and History of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, has proven to be a cornerstone in medicinal chemistry, evolving from an accidental discovery into a "privileged scaffold" integral to a multitude of blockbuster drugs.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, tracing their journey from the first synthesis to their current status as indispensable pharmacophores. We will delve into the seminal synthetic methodologies, the causal relationships behind key therapeutic breakthroughs, and the structure-activity relationships that have guided the development of pyrazole-based drugs for a wide range of diseases, including inflammation, cancer, and erectile dysfunction.[4][5][6] This technical guide is designed to provide researchers and drug development professionals with a deep, actionable understanding of this remarkable class of compounds.

The Genesis: Knorr's Synthesis and the Dawn of Pyrazole Chemistry

The history of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[7][8] While searching for quinine-like compounds, Knorr serendipitously synthesized the first pyrazolone derivative, Antipyrine, through the condensation of ethyl acetoacetate and phenylhydrazine.[8][9][10] This discovery was monumental, not only for the creation of one of the earliest synthetic analgesics and antipyretics but also for establishing the foundational "Knorr pyrazole synthesis."[9][10] This versatile reaction, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, remains a fundamental and widely used method for constructing the pyrazole ring.[11][12][13]

The inherent versatility of the Knorr synthesis allows for the introduction of various substituents onto the pyrazole core, a feature that would become critical for the future development of targeted therapeutics. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][13] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, offering a degree of control over the final product's structure.[12]

Visualizing the Knorr Pyrazole Synthesis

DrugDiscoveryWorkflow start Identify Therapeutic Target (e.g., Kinase, Enzyme) library_design Design Pyrazole-Based Compound Library start->library_design synthesis Synthesize Substituted Pyrazoles library_design->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval Drug Approval clinical->approval

Sources

The Strategic Utility of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate has emerged as a valuable and versatile building block in the lexicon of medicinal chemistry. Its unique structural features, including a reactive hydroxyl group, a sterically demanding tert-butoxycarbonyl (Boc) protecting group, and a modifiable pyrazole core, offer a powerful platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in the development of novel therapeutic agents. By examining its reactivity and showcasing its role in the construction of bioactive molecules, we aim to equip researchers with the knowledge to effectively leverage this compound in their drug discovery endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in a wide array of clinically approved drugs and biologically active compounds stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1] The pyrazole ring system is a key pharmacophore in drugs such as the anti-inflammatory agent celecoxib, the anticancer drug encorafenib, and the anti-obesity medication rimonabant.[1] The versatility of the pyrazole core allows for facile functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization. The key properties are summarized in the table below.

PropertyValue
CAS Number 915396-44-0
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Appearance White to off-white solid
Purity ≥95%
Storage 2-8°C, sealed in a dry environment[2]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the pyrazole ring proton, a singlet for the tert-butyl protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Characteristic signals would be observed for the methyl carbon, the carbons of the pyrazole ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the Boc group.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, and a strong C=O stretch from the carbamate.

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z corresponding to the molecular weight.

Synthesis of the Building Block

The synthesis of this compound is a critical first step for its application. While a specific detailed protocol for this exact molecule is not prevalent in the public domain literature, a general and robust synthetic strategy for related N-Boc protected pyrazoles involves a multi-step sequence starting from readily available precursors. A plausible synthetic pathway is outlined below, based on established pyrazole synthesis methodologies.

G cluster_0 Synthesis of this compound start Ethyl Acetoacetate + tert-Butyl Carbazate step1 Condensation start->step1 Base step2 Cyclization step1->step2 Acid or Heat product This compound step2->product

Caption: General synthetic workflow for N-Boc protected hydroxypyrazoles.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Condensation of Ethyl Acetoacetate and tert-Butyl Carbazate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene, add tert-butyl carbazate (1.0 eq).

  • Add a catalytic amount of a base, for example, triethylamine or sodium ethoxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent like xylenes or Dowtherm A.

  • Heat the solution to a high temperature (typically >150 °C) to induce cyclization. Alternatively, acidic conditions can be employed at a lower temperature.

  • Monitor the formation of the pyrazole product by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Reactivity and Strategic Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc group provides robust protection of the N1 position of the pyrazole, preventing unwanted side reactions, and can be readily removed under acidic conditions to allow for further N-alkylation or N-arylation. The hydroxyl group at the 3-position is a key handle for introducing molecular diversity.

4.1. O-Alkylation and Etherification

The hydroxyl group can be readily alkylated under basic conditions to form a variety of ethers. This transformation is fundamental in medicinal chemistry for modulating lipophilicity, improving metabolic stability, and introducing new points of interaction with biological targets.

G cluster_1 O-Alkylation of the Pyrazole Building Block start tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate reagents Base (e.g., NaH, K2CO3) + Alkyl Halide (R-X) start->reagents product O-Alkylated Pyrazole Derivative reagents->product Etherification

Caption: General scheme for the O-alkylation of the pyrazole building block.

Exemplary O-Alkylation Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the desired alkyl halide (R-X, 1.2 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired O-alkylated pyrazole derivative.

This etherification strategy is crucial for accessing a wide range of pyrazole-based compounds with diverse functionalities, which can be further elaborated into potential drug candidates.

4.2. Deprotection and N-Functionalization

The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free NH of the pyrazole ring. This unmasked nitrogen atom can then be subjected to a variety of transformations, including N-alkylation, N-arylation (e.g., through Buchwald-Hartwig amination), or acylation, to introduce further complexity and modulate the biological activity of the resulting compounds.

Case Study: Application in the Synthesis of Bioactive Molecules

While direct examples of the use of this compound in the synthesis of named drug candidates are not readily found in the public literature, its structural motifs are present in numerous patented compounds with potential therapeutic applications. For instance, pyrazole ethers are common in compounds targeting kinases, G-protein coupled receptors, and other enzyme families. The strategic use of this building block allows for the rapid generation of libraries of analogous compounds for structure-activity relationship (SAR) studies.

Safety and Handling

According to available safety data for analogous compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable, albeit specialized, building block for medicinal chemists. Its pre-installed Boc protecting group and reactive hydroxyl functionality provide a strategic advantage for the efficient and controlled synthesis of complex pyrazole-containing molecules. The ability to perform selective O-alkylation followed by N-deprotection and subsequent N-functionalization opens up a vast chemical space for the exploration of novel bioactive compounds. As the demand for new therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.
  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1453.
  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate - Safety and Hazards. Retrieved from [Link]

  • Saeed, A., et al. (2012).

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have led to the development of a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic applications of functionalized pyrazoles. We will delve into the mechanistic underpinnings of their activity as anti-inflammatory agents, anticancer therapeutics, and modulators of other key physiological pathways. This guide is intended to be a practical resource, offering detailed experimental protocols, insights into structure-activity relationships (SAR), and a forward-looking perspective on the challenges and future opportunities in harnessing the full therapeutic potential of this privileged scaffold.

The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

The unique electronic configuration of the pyrazole ring, featuring a π-electron-rich system, imparts favorable physicochemical properties such as metabolic stability and the capacity for diverse molecular interactions.[1] This has made it an attractive scaffold for medicinal chemists. The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Key Synthetic Methodologies

The construction of the pyrazole core can be achieved through several robust and versatile synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

1.1.1. The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a widely used and highly effective method for pyrazole synthesis.[2][3] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

Experimental Protocol: Synthesis of a Celecoxib Analogue via Knorr Pyrazole Synthesis

This protocol describes the synthesis of a 1,5-diarylpyrazole, a common structural motif in COX-2 inhibitors like Celecoxib.

Materials:

  • 1-(4-methylphenyl)-3-phenyl-1,3-propanedione (1 equivalent)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equivalents)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of 1-(4-methylphenyl)-3-phenyl-1,3-propanedione in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,5-diarylpyrazole derivative.

Causality behind Experimental Choices: The use of a catalytic amount of acid facilitates the initial condensation and subsequent cyclization steps. Refluxing provides the necessary energy to overcome the activation barrier of the reaction. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point.

1.1.2. Synthesis of Fused Pyrazole Systems: Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant promise as protein kinase inhibitors.[4] Their synthesis often involves the construction of a functionalized pyrazole ring followed by the annulation of the pyrimidine ring.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile (1 equivalent)

  • Formamide

  • Sodium ethoxide

Procedure:

  • A mixture of 5-amino-1H-pyrazole-4-carbonitrile and an excess of formamide is heated at reflux for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The crude product is washed with water and then ethanol to afford the pyrazolo[3,4-d]pyrimidin-4-amine.

  • Further functionalization can be achieved through reactions such as nucleophilic aromatic substitution at the 4-position.

Causality behind Experimental Choices: Formamide serves as both a reactant and a solvent in this cyclization reaction. The high temperature is necessary to drive the reaction to completion.

Therapeutic Applications of Functionalized Pyrazoles

The versatility of the pyrazole scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.[5]

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a key contributor to a range of diseases, including arthritis and cardiovascular disorders.[6] Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[6] Pyrazole-containing compounds, most notably Celecoxib, have been developed as selective COX-2 inhibitors, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which also inhibit the constitutively expressed COX-1 enzyme, leading to gastrointestinal side effects.[6]

Mechanism of Action: COX-2 Inhibition

Functionalized pyrazoles, through specific structural features, bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Cell_Membrane COX2 COX-2 ProInflammatory_Stimuli->COX2 Upregulates Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Functionalized_Pyrazoles Functionalized Pyrazoles (e.g., Celecoxib) Functionalized_Pyrazoles->COX2 Inhibits

Caption: COX-2 signaling pathway in inflammation and its inhibition by functionalized pyrazoles.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This widely used animal model is employed to evaluate the in vivo anti-inflammatory efficacy of test compounds.[8][9][10]

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compound (functionalized pyrazole)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[9]

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Causality behind Experimental Choices: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The plethysmometer provides a quantitative measure of the edema, allowing for the assessment of the anti-inflammatory effect of the test compound.

Anticancer Therapeutics: Targeting Protein Kinases

Uncontrolled cell proliferation is a hallmark of cancer, and protein kinases play a crucial role in regulating cell growth, differentiation, and survival.[11] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[11] Several pyrazole-containing compounds have been developed as potent and selective protein kinase inhibitors.[1][12]

Mechanism of Action: Protein Kinase Inhibition

Functionalized pyrazoles can act as ATP-competitive or allosteric inhibitors of specific protein kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1]

Signaling Pathway: A Generic Protein Kinase Cascade

Kinase_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_1 Kinase 1 Receptor_Tyrosine_Kinase->Kinase_1 Phosphorylates & Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Functionalized_Pyrazoles Functionalized Pyrazoles (Kinase Inhibitors) Functionalized_Pyrazoles->Kinase_1 Inhibits Functionalized_Pyrazoles->Kinase_2 Inhibits

Caption: A representative protein kinase signaling cascade and its inhibition by pyrazole-based inhibitors.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13][14]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Test compound (functionalized pyrazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality behind Experimental Choices: The MTT assay relies on the principle that only viable cells can reduce MTT, providing a quantitative measure of cytotoxicity. The use of a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC50 value, a key parameter for assessing the potency of an anticancer agent.

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic efficacy of functionalized pyrazoles is highly dependent on their substitution patterns. Systematic modifications of the pyrazole core have led to the identification of key structural features that govern their biological activity.

Table 1: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cancer Cell LineReference
Compound A CDK224Various[6]
Compound B Chk241.64HepG2, HeLa, MCF7[6]
AT7519 Multi-CDK10-210Various[6]
Encorafenib BRAF V600ESub-micromolar58 cancer cell lines[15]
Compound 43 PI3 Kinase250MCF7[15]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Celecoxib 1065%[16]
Pyrazole Derivative X 2058%Fictional Example
Pyrazole Derivative Y 2072%Fictional Example

Challenges and Future Directions

Despite the significant successes in the development of pyrazole-based therapeutics, several challenges remain. These include overcoming drug resistance, improving selectivity to minimize off-target effects, and enhancing the bioavailability of new chemical entities.[1][15]

The future of pyrazole-based drug discovery lies in the exploration of novel biological targets and the application of innovative drug design strategies.[1] The metabolic stability of the pyrazole ring makes it an ideal scaffold for the development of drugs for chronic diseases.[1] Furthermore, the integration of computational modeling and artificial intelligence in the drug discovery process will likely accelerate the identification and optimization of new pyrazole-based drug candidates.[17] The continued exploration of diverse synthetic methodologies to access novel functionalized pyrazoles will undoubtedly pave the way for the next generation of pyrazole-containing therapeutics.

Conclusion

Functionalized pyrazoles represent a remarkably successful class of compounds in medicinal chemistry, with a proven track record in the development of effective drugs for a multitude of diseases. Their synthetic accessibility, favorable physicochemical properties, and ability to interact with a wide range of biological targets ensure that the pyrazole scaffold will continue to be a privileged core in the ongoing quest for novel and improved therapeutics. This guide has provided a comprehensive overview of the key aspects of pyrazole-based drug discovery, from synthesis and biological evaluation to a discussion of future prospects. It is our hope that this resource will serve as a valuable tool for researchers in the field and inspire further innovation in the development of this versatile and potent class of molecules.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules. [Link]

  • 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. (n.d.). SciSpace. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. (n.d.). ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]

  • How to Interpret Biological Model Figures: Signaling cascades. (2021). LabXchange. [Link]

  • Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. (2013). ACS Central Science. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2019). Molecules. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceutics. [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Scheme 1. Synthesis of Pyrazolopyrimidines a. (n.d.). ResearchGate. [Link]

  • Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2024). Molecules. [Link]

  • SPV: a JavaScript Signaling Pathway Visualizer. (2017). Bioinformatics. [Link]

  • Preparation method for celecoxib isomer. (2012).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Schematic diagram showing the formation of the PGE2-COX-2 positive... (n.d.). ResearchGate. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • MAP Kinase Signaling Pathways. (n.d.). Creative Diagnostics. [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Organic Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019). OSTI.GOV. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology. [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Arabian Journal of Chemistry. [Link]

  • Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. (2004). Biochemical Pharmacology. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Molecules. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). PubMed Central. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. [Link]

Sources

Tautomerism in 3-hydroxy-5-methyl-1H-pyrazole systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 3-Hydroxy-5-Methyl-1H-Pyrazole Systems

Abstract

The 3-hydroxy-5-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic accessibility and versatile reactivity are, however, intrinsically linked to its complex tautomeric behavior.[2][3] The dynamic equilibrium between multiple tautomeric forms dictates the molecule's physicochemical properties, receptor binding interactions, and ultimately, its pharmacological profile. This guide provides a detailed exploration of the tautomeric landscape of 3-hydroxy-5-methyl-1H-pyrazole systems, offering field-proven insights into the factors governing the equilibrium and the experimental and computational methodologies required for its rigorous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical molecular phenomenon.

The Tautomeric Landscape: Beyond a Single Structure

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in organic chemistry, and for N-unsubstituted pyrazoles, it presents a particularly intricate challenge.[2][4] The reactivity and biological function of these molecules cannot be understood by considering a single, static structure. Instead, they exist as a dynamic equilibrium of two or more distinct chemical entities. For the 3-hydroxy-5-methyl-1H-pyrazole core, this phenomenon manifests primarily as two types of equilibria: annular prototropic tautomerism and keto-enol tautomerism.

This results in three principal tautomeric forms, often coexisting in solution:

  • The Hydroxy (OH) Forms: These are aromatic tautomers where the proton resides on the exocyclic oxygen atom. Due to the migration of the annular proton between the two nitrogen atoms (N1 and N2), this form exists as a mixture of two distinct isomers: 5-methyl-1H-pyrazol-3-ol (OH-1) and 3-methyl-1H-pyrazol-5-ol (OH-2) .

  • The Keto (CH) Form: Also known as the pyrazolone form, this is a non-aromatic tautomer where the proton from the hydroxyl group has migrated to the C4 position of the pyrazole ring, resulting in 5-methyl-1,2-dihydro-3H-pyrazol-3-one .

  • The Zwitterionic (NH) Form: In polar, protic solvents, a zwitterionic or betaine structure can become significant, where the pyrazole ring is protonated at the pyridine-like nitrogen, and the hydroxyl group is deprotonated.

The interplay between these forms is the central theme of this guide.

Tautomers OH1 5-Methyl-1H-pyrazol-3-ol (OH-1, Aromatic) OH2 3-Methyl-1H-pyrazol-5-ol (OH-2, Aromatic) OH1->OH2 Annular Tautomerism Keto 5-Methyl-1,2-dihydro-3H-pyrazol-3-one (Keto Form) OH1->Keto Keto-Enol Tautomerism OH2->Keto Keto-Enol Tautomerism Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Compound Test Compound (3-hydroxy-5-methyl-1H-pyrazole derivative) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Compound->NMR IR FT-IR Spectroscopy Compound->IR XRay X-Ray Crystallography (Solid State) Compound->XRay DFT DFT Calculations (Tautomer Stabilities) Compound->DFT Conclusion Definitive Tautomer Assignment (Equilibrium Ratios) NMR->Conclusion IR->Conclusion XRay->Conclusion DFT->Conclusion

Sources

Methodological & Application

Mastering the Purification of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate: Advanced Recrystallization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document moves beyond simplistic procedural lists to offer an in-depth analysis of the compound's physicochemical properties, the rationale behind solvent system selection, and robust, step-by-step recrystallization methodologies. Authored for researchers, chemists, and drug development professionals, this guide emphasizes self-validating protocols designed to achieve high purity and yield, while also addressing common challenges such as oiling out and poor recovery.

Introduction: The Critical Role of Purity

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The title compound, this compound, serves as a versatile intermediate in the synthesis of complex molecules. Its purity directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the target therapeutic. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[2] This guide provides the scientific foundation and practical protocols to successfully purify this specific pyrazole derivative.

Compound Profile and Physicochemical Rationale

Understanding the molecular structure is the first step in developing a robust purification strategy.

PropertyData
IUPAC Name This compound
Structure
CAS Number 915396-44-0
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Appearance Typically an off-white to white solid
Storage Sealed in dry, 2-8°C

Key Structural Features Influencing Recrystallization:

  • Polar Moieties: The 3-hydroxy group and the pyrazole ring's nitrogen atoms can participate in hydrogen bonding, suggesting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate).

  • Non-polar Moieties: The tert-butyl group is bulky and lipophilic, contributing to solubility in less polar solvents like ethers or toluene and reducing solubility in highly polar solvents like water.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is thermally sensitive under strongly acidic conditions but is generally stable to the neutral or mildly basic conditions and moderate heating employed in recrystallization.[3][4] However, prolonged heating in certain solvents, especially protic ones, should be approached with care. Deprotection typically requires strong acids like trifluoroacetic acid, so thermal deprotection is not a concern under standard recrystallization temperatures (below 100°C).[4][5][6]

This duality of polar and non-polar characteristics suggests that single solvents of intermediate polarity or mixed-solvent systems will be most effective.

Strategic Solvent Selection

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[2] The selection process is both theoretical and empirical.

The Logic of Solvent Screening

The following decision tree illustrates a logical workflow for identifying a suitable solvent system. This process minimizes wasted material and time.

Solvent_Selection cluster_0 Solvent Screening Workflow start Start: Small-Scale Solubility Test (10-20 mg of crude solid) test_rt Add 0.5 mL of chosen solvent at RT start->test_rt is_soluble_rt Is it soluble? test_rt->is_soluble_rt heat Heat to boiling is_soluble_rt->heat No outcome1 Outcome: Solvent is UNSUITABLE (too soluble) is_soluble_rt->outcome1 Yes is_soluble_hot Is it soluble? heat->is_soluble_hot cool Cool slowly to RT, then in ice bath is_soluble_hot->cool Yes outcome2 Outcome: Solvent is UNSUITABLE (insoluble) is_soluble_hot->outcome2 No crystals_form Do crystals form? cool->crystals_form outcome3 Outcome: Solvent is a GOOD CANDIDATE crystals_form->outcome3 Yes outcome4 Outcome: Consider for Mixed-Solvent System (as the soluble component) crystals_form->outcome4 No outcome1->outcome4 outcome5 Outcome: Consider for Mixed-Solvent System (as the anti-solvent) outcome2->outcome5

Caption: A decision tree for empirical solvent screening.

Recommended Solvents for Screening

Based on the compound's structure, the following solvents should be prioritized for screening:

Solvent ClassExamplesRationale
Alcohols Isopropanol, EthanolGood balance of polarity; can hydrogen bond with the hydroxyl group.
Esters Ethyl AcetateMedium polarity, good solvent power for a range of functionalities.
Ketones AcetonePolar aprotic, often a strong solvent. Can be paired with an anti-solvent.
Ethers Methyl tert-butyl ether (MTBE)Lower polarity, may be suitable if impurities are highly polar.
Hydrocarbons Heptane, HexaneNon-polar. Primarily useful as anti-solvents.
Chlorinated Dichloromethane (DCM)High solvent power, but higher toxicity. Good for dissolving, then adding an anti-solvent.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All heating and solvent evaporation should be conducted in a certified chemical fume hood. The target compound is classified as a skin and eye irritant.

General Recrystallization Workflow

The following diagram outlines the fundamental steps common to all recrystallization protocols described below.

Recrystallization_Workflow cluster_1 Standard Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional: to remove insoluble impurities) dissolve->hot_filter cool_slow 3. Slow Cooling (Allow to cool to RT, then ice bath) hot_filter->cool_slow collect 4. Collect Crystals (Vacuum Filtration) cool_slow->collect wash 5. Wash Crystals (with ice-cold solvent) collect->wash dry 6. Dry Crystals (Under vacuum) wash->dry validate 7. Validate Purity (MP, HPLC, NMR) dry->validate

Caption: A generalized workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization with Isopropanol

This method is ideal when a single solvent with a steep solubility-temperature curve is identified. Isopropanol is an excellent starting point for this compound.

Methodology:

  • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small portion of isopropanol (e.g., 15-20 mL) to the flask.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more isopropanol dropwise until all the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[7]

  • Once dissolved, remove the flask from the heat source. If any insoluble impurities are visible, perform a hot filtration at this stage.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature and crystal formation has appeared to cease, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold isopropanol (2 x 5 mL) to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

  • Validation: Determine the melting point and assess purity by HPLC.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Heptane)

This technique is highly effective when the compound is too soluble in one solvent and poorly soluble in another.[8]

Methodology:

  • Place the crude material (e.g., 5.0 g) in an Erlenmeyer flask.

  • Add the "good" solvent (ethyl acetate) at room temperature portion-wise with stirring, until the solid is fully dissolved. Use the minimum amount necessary.

  • Heat the solution gently to approximately 50-60°C.

  • Slowly add the "anti-solvent" (heptane) dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of ethyl acetate to redissolve the precipitate and render the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Collect, wash (with a pre-chilled mixture of ethyl acetate/heptane, e.g., 1:4 v/v), and dry the crystals as previously described.

  • Validation: Determine the melting point and assess purity by HPLC.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out Compound's melting point is lower than the solvent's boiling point; high concentration of impurities; solution cooled too quickly.[9]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for very slow cooling. Seeding with a pure crystal can also help. Consider a solvent with a lower boiling point.[10]
No Crystals Form Too much solvent was used; supersaturation.[7]Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. If this fails, evaporate some of the solvent and re-cool.
Poor Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.[7][11]Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. To prevent premature crystallization, pre-heat the filtration funnel and flask.
Colored Product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the target compound and reduce yield.

Summary and Expected Outcomes

The choice of recrystallization technique will depend on the impurity profile of the crude material. Both protocols, when optimized, are capable of significantly enhancing the purity of this compound.

MethodTypical Solvent SystemExpected PurityExpected YieldKey Advantages
Single-Solvent Isopropanol>99.0%65-85%Simpler procedure, uses a single solvent.
Mixed-Solvent Ethyl Acetate / Heptane>99.5%70-90%Highly tunable, often gives very high purity.

Purity should be assessed by a suitable validated method, such as HPLC area percent. Yield is dependent on the purity of the starting material.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 25, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. Retrieved January 25, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 25, 2026, from [Link]

  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020, May 6). Journal of the Indian Chemical Society. Retrieved January 25, 2026, from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023, May 4). ACS Omega. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved January 25, 2026, from [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education. Retrieved January 25, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 25, 2026, from [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024, July 13). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020, December 12). National Institutes of Health. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Traditionally, the synthesis of pyrazoles, often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines (a reaction known as the Knorr pyrazole synthesis), has been reliant on conventional heating methods that necessitate long reaction times and often result in modest yields.[4][5]

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry.[6] By directly coupling microwave energy with the molecules in the reaction mixture, this technology facilitates rapid and uniform heating, leading to dramatic accelerations in reaction rates, often by as much as 1,000-fold compared to conventional methods.[7][8] This application note provides a comprehensive guide to the experimental setup and execution of microwave-assisted pyrazole synthesis, offering detailed protocols and insights into the underlying scientific principles to empower researchers in their quest for novel therapeutic agents.

The Science Behind Microwave-Assisted Synthesis: More Than Just Rapid Heating

Microwave irradiation accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules, such as the reactants and solvents in pyrazole synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in internal temperature.[7] In the presence of ions, the electric field induces their migration, resulting in collisions that also contribute to the heating effect.

This direct and instantaneous heating of the reaction mixture, known as "in-core" heating, stands in stark contrast to the slow and inefficient heat transfer of conventional methods that rely on conduction through the vessel walls.[6] This rapid and uniform heating not only drastically reduces reaction times but also often leads to higher yields, improved product purity, and enhanced selectivity.[7][9] Furthermore, MAOS is considered a green chemistry approach as it often allows for solvent-free reactions or the use of more environmentally benign solvents, minimizing energy consumption and waste generation.[10][11]

Experimental Setup: Key Components and Considerations

A dedicated laboratory microwave reactor is essential for safe and reproducible pyrazole synthesis. These instruments are specifically designed to handle the pressures and temperatures generated during closed-vessel reactions and are equipped with safety features not found in domestic microwave ovens.[12][13]

Key Components of a Microwave Reactor:

  • Magnetron: Generates microwaves at a specific frequency (typically 2.45 GHz).

  • Waveguide: Directs the microwaves into the reactor cavity.

  • Reactor Cavity: The chamber where the reaction vessel is placed. Modern reactors can be single-mode, focusing energy on a small area for rapid heating of a single vessel, or multi-mode, providing a larger, more uniform field for heating multiple samples.[10]

  • Reaction Vessels: Specially designed pressure-rated glass or silicon carbide vials that are transparent to microwaves. It is crucial to never fill the vials more than halfway to allow for pressure increases.[7]

  • Stirring Mechanism: A magnetic stir bar is essential to ensure even temperature distribution and prevent localized superheating.[13]

  • Temperature and Pressure Sensors: Real-time monitoring of reaction conditions is critical for safety and reproducibility. Infrared (IR) sensors or fiber optic probes are commonly used for temperature measurement.[7]

  • Cooling System: Many modern reactors incorporate a cooling system that allows for rapid cooling of the reaction vessel post-synthesis, and in some cases, simultaneous cooling during irradiation to allow for higher power input without overheating.[8]

Causality Behind Experimental Choices:

The choice of solvent, temperature, power, and reaction time are all critical parameters that must be carefully considered and optimized for each specific pyrazole synthesis.

  • Solvent Selection: The ideal solvent for microwave synthesis should have a high dielectric constant to efficiently absorb microwave energy. Polar solvents like ethanol, acetic acid, and water are commonly employed in pyrazole synthesis.[1][12] Solvent-free reactions are also highly effective and offer significant environmental benefits.[14]

  • Temperature Control: The reaction temperature has a profound impact on the reaction rate. In closed-vessel microwave synthesis, temperatures well above the solvent's boiling point can be safely achieved, leading to significant rate enhancements.[15]

  • Power Setting: The applied microwave power determines the rate of heating. It is often beneficial to use a higher power setting to reach the target temperature quickly, followed by a period of controlled power to maintain the desired temperature.[15]

  • Reaction Time: One of the most significant advantages of MAOS is the drastic reduction in reaction time, often from hours to mere minutes.[1]

General Workflow for Microwave-Assisted Pyrazole Synthesis

The following diagram illustrates a typical workflow for performing a microwave-assisted pyrazole synthesis experiment.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis reagents Weigh Reactants (1,3-Dicarbonyl, Hydrazine) solvent Add Solvent (if applicable) reagents->solvent vial Transfer to Microwave Vial with Stir Bar solvent->vial seal Seal Vial Securely vial->seal place_reactor Place Vial in Microwave Reactor seal->place_reactor set_params Set Parameters (Temp, Time, Power) place_reactor->set_params irradiate Start Irradiation set_params->irradiate monitor Monitor Reaction (Temp & Pressure) irradiate->monitor cool Cool Reaction Vessel monitor->cool filter Filter Precipitate cool->filter extract Extract with Organic Solvent cool->extract purify Purify Product (e.g., Recrystallization) filter->purify extract->purify analyze Analyze Product (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for microwave-assisted pyrazole synthesis, from reactant preparation to product analysis.

Detailed Protocol: One-Pot Synthesis of a Pyrazolone Derivative

This protocol is adapted from a reported procedure for the efficient one-pot synthesis of pyrazolone derivatives under microwave irradiation and solvent-free conditions.[14]

Materials:

  • Ethyl acetoacetate

  • 3-Nitrophenylhydrazine

  • 3-Methoxy-4-ethoxy-benzaldehyde

  • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL pressure-rated microwave vial with a magnetic stir bar

  • Ethyl acetate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reactant Preparation: In a 10 mL microwave vial, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[14] Add a magnetic stir bar to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a power of 420 W for 10 minutes.[14] The temperature and pressure should be monitored throughout the reaction.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. A solid product should have formed.

  • Purification: Triturate the solid with ethyl acetate and collect the product by suction filtration.[14] The resulting solid can be further purified by recrystallization if necessary.

  • Analysis: Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation: Comparative Reaction Parameters

The following table summarizes various reaction conditions for the microwave-assisted synthesis of different pyrazole derivatives, highlighting the efficiency of this methodology.

Starting MaterialsSolvent/ConditionsPower (W)Time (min)Temperature (°C)Yield (%)Reference
Substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazineWater-20Room Temp-[1]
Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehydeEthanol/Acetic Acid-7100-[1]
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehydeSolvent-free42010-83[14]
Quinolin-2(1H)-one-based α,β-unsaturated ketones, arylhydrazinesAcetic Acid3607-1012068-86[12]
Aryl hydrazine, β-ketoesters, aromatic aldehyde, malononitrileSolvent-free-1512092-99[12]

Mechanism of Pyrazole Formation

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative under acidic conditions, as in the Knorr synthesis, proceeds through a series of well-defined steps.[4]

G Dicarbonyl 1,3-Dicarbonyl Compound Protonation Protonation of Carbonyl Oxygen Dicarbonyl->Protonation Hydrazine Hydrazine Derivative Nucleophilic_Attack1 Nucleophilic Attack by Hydrazine Hydrazine->Nucleophilic_Attack1 Protonation->Nucleophilic_Attack1 Intermediate1 Hemiaminal Intermediate Nucleophilic_Attack1->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Imine Imine Formation Dehydration1->Imine Intramolecular_Attack Intramolecular Nucleophilic Attack Imine->Intramolecular_Attack Intermediate2 Cyclic Hemiaminal Intermediate Intramolecular_Attack->Intermediate2 Dehydration2 Dehydration Intermediate2->Dehydration2 Pyrazole Pyrazole Product Dehydration2->Pyrazole

Caption: A simplified mechanism for the Knorr pyrazole synthesis, a common route for pyrazole formation.

Safety Considerations: A Paramount Concern

While microwave-assisted synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.[13]

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[13][16] Domestic microwave ovens are not equipped to handle the pressures and potential hazards of chemical reactions and should never be used.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[16]

  • Proper Vessel Handling: Never fill reaction vials more than halfway.[7] Inspect vials for any cracks or defects before use.[18] Do not use sealed containers that cannot withstand the expected pressure.[17]

  • Solvent Safety: Be aware of the flammability of organic solvents. Ensure the microwave reactor is located in a well-ventilated area, preferably within a fume hood.[13]

  • Reaction Monitoring: Never leave a microwave reaction unattended.[18] Continuously monitor the temperature and pressure to ensure they remain within safe limits.

  • Avoid Metals: Do not place any metal objects, including aluminum foil or utensils with metallic trim, inside the microwave reactor, as this can cause arcing.[17][19]

Conclusion: A Paradigm Shift in Pyrazole Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for the rapid and efficient construction of pyrazole scaffolds.[6] Its advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and alignment with the principles of green chemistry, make it an indispensable tool for researchers in drug discovery and development.[9][10] By understanding the fundamental principles of microwave heating and adhering to established protocols and safety guidelines, scientists can harness the full potential of this technology to accelerate the discovery of novel pyrazole-based therapeutics.

References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Wang, X., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE.
  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.
  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Deriv
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Synthesis of pyrazoles and dihydropyrazoles. (n.d.).
  • Getting Started with Microwave Synthesis. (n.d.).
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020).
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • Microwave Reactor Safety. (n.d.). ETH Zurich.
  • Microwave Oven Safety Guidelines. (n.d.). UC Berkeley Office of Environment, Health & Safety.

Sources

Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies required for robust monitoring of the synthesis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry.[1][2][3] We detail an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for reaction kinetics and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) with Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural confirmation. The protocols herein are designed to ensure process control, maximize yield, and guarantee the quality of the final product, aligning with the principles of Quality by Design (QbD) in pharmaceutical development.

Introduction and Synthetic Context

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[4] The target molecule, this compound, serves as a crucial intermediate for more complex active pharmaceutical ingredients (APIs). Its synthesis, therefore, requires precise control and monitoring to ensure high purity and yield, preventing the carryover of potentially reactive impurities into subsequent manufacturing steps.

The most common and efficient route to this class of pyrazoles is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[5] In this case, the reaction proceeds via the condensation of tert-butyl carbazate with ethyl 2-methyl-3-oxobutanoate (a derivative of acetoacetate). The reaction involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Understanding this pathway is critical for identifying which species to monitor at each stage.

Figure 1: Generalized synthetic pathway for the target pyrazole.

Reaction Progress and Purity Monitoring by HPLC

Causality and Method Selection: High-Performance Liquid Chromatography (HPLC) is the cornerstone of reaction monitoring for this synthesis.[6][7] Its resolving power allows for the simultaneous separation and quantification of non-volatile reactants, intermediates, the final product, and major byproducts from a complex reaction matrix. By tracking the consumption of starting materials and the formation of the product over time, precise reaction endpoints can be determined, preventing the formation of degradation products from excessive heating or reaction times.[8] A validated HPLC method is a regulatory expectation for quality control in pharmaceutical manufacturing.[9][10][11][12]

Protocol 2.1: Reversed-Phase HPLC Analysis
  • Sample Preparation:

    • Carefully withdraw an aliquot (approx. 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 acetonitrile/water mixture. This prevents further reaction post-sampling.

    • Vortex the quenched sample thoroughly.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrumentation and Conditions:

    • System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at 220 nm.

  • Gradient Elution Program: A gradient is recommended to resolve compounds with differing polarities effectively.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
10.01.0595
12.01.0595
12.11.0955
15.01.0955
  • Data Analysis and Interpretation:

    • Identify peaks based on the retention times of pre-injected analytical standards for starting materials and the final product.

    • Monitor the decrease in the peak area of the starting materials (tert-butyl carbazate and the β-ketoester).

    • Track the increase in the peak area of the product. The reaction is considered complete when the starting material peaks are consumed to a predetermined level (e.g., <1% remaining).

    • Calculate the purity of the product in the crude mixture using the area normalization method (Area % = [Peak Area of Product / Total Peak Area] x 100).

Table 1: Expected HPLC Retention Times (Illustrative)
CompoundExpected Retention Time (min)Rationale
tert-Butyl Carbazate~2.5Highly polar, elutes early.
Ethyl 2-methyl-3-oxobutanoate~5.8Moderately polar.
Hydrazone Intermediate~7.2Less polar than starting materials due to increased molecular weight and imine formation.
This compound ~8.5 The least polar component, eluting last.

Impurity Identification by GC-MS

Causality and Method Selection: While HPLC is excellent for primary monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is a superior orthogonal technique for identifying unknown, volatile, or semi-volatile impurities that may be present at low levels.[13] It is particularly useful for detecting residual solvents or byproducts from side reactions that might not be visible with a UV detector in HPLC. The mass spectrometer provides structural information, enabling the tentative identification of these impurities without needing to synthesize standards.

Protocol 3.1: GC-MS Analysis of Volatile Impurities
  • Sample Preparation: [14][15]

    • Take a sample of the crude reaction mixture post-workup or the isolated product (approx. 1 mg).

    • Dissolve the sample in 1.0 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.[16]

    • Ensure the sample is fully dissolved. If not, centrifuge to pellet insoluble material.

    • Transfer the clear supernatant to a GC-MS vial.

  • Instrumentation and Conditions:

    • System: Standard GC-MS with an Electron Ionization (EI) source.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis and Interpretation:

    • Analyze the total ion chromatogram (TIC) to identify peaks other than the main product and known starting materials.

    • Examine the mass spectrum of each unknown peak.

    • Use mass spectral libraries (e.g., NIST) to tentatively identify impurities. Common impurities could include regioisomers, products of incomplete cyclization, or compounds formed from solvent participation.

Definitive Structural Verification

Causality and Method Selection: After isolation and purification, the identity and structural integrity of the final product must be unequivocally confirmed. NMR spectroscopy is the gold standard for elucidating the precise molecular structure, including regiochemistry, while FTIR provides confirmation of the key functional groups present.[17][18][19]

Protocol 4.1: NMR and FTIR Characterization
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified, dried product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Interpretation: Confirm the presence of all expected signals and verify their chemical shifts, integrations (for ¹H), and coupling patterns.[20][21]

Table 2: Expected NMR Chemical Shifts (in CDCl₃)
Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Features
C(CH₃)₃ (tert-Butyl)~1.6 (s, 9H)~28.2 (3C), ~84.0 (1C)Large singlet in ¹H, characteristic quaternary C in ¹³C.
CH₃ (Methyl on ring)~2.3 (s, 3H)~13.5Sharp singlet in ¹H.
CH (Pyrazole ring)~5.9 (s, 1H)~95.0Singlet for the proton at the C4 position.
C=O (Carbamate)-~148.5Carbonyl carbon chemical shift.
C-OH (Pyrazole ring)~10-12 (br s, 1H)~160.0Broad, exchangeable proton; C3 carbon.
C-CH₃ (pyrazole ring)-~145.0C5 carbon attached to the methyl group.
  • FTIR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid product directly onto the crystal of an ATR-FTIR spectrometer.

    • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Interpretation: Identify characteristic absorption bands.[4]

      • ~3200-3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

      • ~2980 cm⁻¹: C-H stretches from alkyl groups.

      • ~1730 cm⁻¹: C=O stretch from the tert-butyl carbamate group.

      • ~1580 cm⁻¹: C=N/C=C stretches from the pyrazole ring.

Integrated Analytical Workflow

A robust process relies on the logical application of these techniques at critical stages. The workflow ensures that data from one technique informs the next step, providing a comprehensive understanding of the chemical transformation.

Figure 2: Integrated workflow for synthesis and analytical control.

Conclusion

The successful synthesis of high-purity this compound is contingent upon a rigorous, multi-modal analytical control strategy. The combination of HPLC for real-time monitoring, GC-MS for comprehensive impurity profiling, and spectroscopic methods (NMR, FTIR) for definitive structural verification provides a self-validating system that ensures product quality and process robustness. The protocols outlined in this note serve as a foundational guide for researchers and process chemists, enabling efficient development and scalable manufacturing of this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6463. Retrieved from [Link]

  • Rossi, S., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Flores, A. F. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

Sources

Application Notes & Protocols: Tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate as a Versatile Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a critical component in drug design. This document provides a detailed guide on the synthesis, handling, and application of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate , a highly functionalized and versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). We will explore the rationale behind its synthesis and demonstrate its utility as a precursor for advanced pharmaceutical building blocks.

The Strategic Importance of the Pyrazole Scaffold

Pyrazole and its derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[3][4] The presence of this moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores its therapeutic significance.[1]

The intermediate, this compound, offers several strategic advantages for drug development:

  • Protected Nitrogen: The tert-butyloxycarbonyl (Boc) group on the N1 position provides robust protection during subsequent chemical transformations and can be selectively removed under acidic conditions, allowing for late-stage diversification.

  • Reactive Hydroxyl Group: The hydroxyl group at the C3 position serves as a versatile handle for introducing further complexity through etherification, esterification, or conversion to a leaving group for cross-coupling reactions.

  • Defined Regiochemistry: The synthetic route to this intermediate provides excellent control over the substitution pattern on the pyrazole ring, which is crucial for modulating biological activity.

Physicochemical Properties & Safety Data

Proper handling and characterization are paramount for the successful use of any chemical intermediate.

PropertyValue
CAS Number 915396-44-0[5]
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane

Safety & Handling: Based on data for structurally related compounds, this compound should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][7][8]

  • Precautionary Measures: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid breathing dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Synthesis Protocol for the Intermediate

The synthesis of this compound is typically achieved via a cyclocondensation reaction followed by N-protection. This protocol outlines a standard and reliable method.

Causality of Experimental Design: The reaction leverages the classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound (ethyl acetoacetate) reacts with a hydrazine derivative. Using tert-butyl carbazate serves a dual purpose: it acts as the hydrazine source for the initial cyclization and simultaneously introduces the Boc protecting group in a single, efficient step. The choice of a protic solvent like ethanol facilitates the condensation and subsequent cyclization.

Protocol 3.1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • tert-Butyl carbazate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.

  • Base Addition: Under an inert atmosphere (e.g., nitrogen), add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Reagent Addition: Add tert-butyl carbazate to the solution, followed by the dropwise addition of ethyl acetoacetate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize it by adding 1M HCl until the pH is approximately 6-7.

  • Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A Ethyl Acetoacetate D Cyclocondensation (Reflux, 4-6h) A->D B tert-Butyl Carbazate B->D C Sodium Ethoxide in Ethanol C->D E Acidic Workup (Neutralization with HCl) D->E F Extraction (Ethyl Acetate) E->F G Purification (Recrystallization or Chromatography) F->G H tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate G->H

Caption: Workflow for the synthesis of the title intermediate.

Application in API Synthesis: A Gateway to Celecoxib Analogs

The prepared intermediate is a valuable precursor for synthesizing a range of APIs, particularly those requiring a substituted pyrazole core. A prominent example is its potential role in the synthesis of Celecoxib and its analogs. The classical synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[11] Our intermediate can be modified to participate in similar crucial C-C or C-N bond-forming reactions.

To demonstrate its utility, we will outline a protocol for converting the hydroxyl group into a nonaflate, a highly effective leaving group for subsequent Suzuki cross-coupling—a key reaction in modern drug discovery for creating biaryl structures.

Protocol 4.1: Conversion to Pyrazolyl Nonaflate and Suzuki Coupling

Part A: Synthesis of tert-Butyl 3-((nonafluorobutyl)sulfonyloxy)-5-methyl-1H-pyrazole-1-carboxylate

  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (or another suitable non-nucleophilic base), followed by the slow, dropwise addition of nonafluorobutanesulfonyl fluoride.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the pyrazolyl nonaflate.

Part B: Suzuki Cross-Coupling with an Arylboronic Acid

  • Reaction Setup: To a flask, add the pyrazolyl nonaflate, the desired arylboronic acid (e.g., 4-methylphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction: Degas the mixture thoroughly and heat to 80-100 °C under a nitrogen atmosphere for 8-12 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify via column chromatography to obtain the coupled biaryl product, a key scaffold for various APIs.

Visualization of API Precursor Synthesis

G A tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate B Activation to Nonaflate (Nonafluorobutanesulfonyl fluoride, Base) A->B C Pyrazolyl Nonaflate Intermediate B->C D Suzuki Cross-Coupling (Arylboronic Acid, Pd Catalyst, Base) C->D E Boc-Protected Biaryl Product (API Precursor) D->E F Deprotection (e.g., TFA) E->F G Final API Scaffold F->G

Caption: Pathway from intermediate to an advanced API scaffold.

Table of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Yield
Nonaflate Formation Nonafluorobutanesulfonyl fluoride, TriethylamineDichloromethane0 °C to RT85-95%
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/Water80-100 °C70-90%

Conclusion

This compound is a strategically designed intermediate that provides a robust and flexible entry point for the synthesis of diverse and complex pharmaceutical agents. The orthogonal reactivity of its protected nitrogen and activatable hydroxyl group allows for sequential, controlled modifications, making it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and insights provided herein serve as a comprehensive guide to leveraging this powerful building block in the pursuit of novel therapeutics.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Preparation method of sildenafil intermediate. Google Patents.
  • 915396-44-0|this compound. BLDpharm.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Process for the preparation of sildenafil and intermediates thereof. Google Patents.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Synthesis of sildenafil using a new intermediate. ResearchGate.
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI.
  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.
  • Safety Data Sheet. CymitQuimica.
  • 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, 95%, Thermo Scientific 1 g. Fisher Scientific.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC, NIH.
  • Safety Data Sheet. Angene Chemical.
  • Material Safety Data Sheet. Cole-Parmer.
  • Medicinally important pyrazole derivatives. ResearchGate.
  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI.
  • Synthesis of Sildenafil Citrate.
  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem.
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC.
  • Organic Letters Ahead of Print. ACS Publications.
  • Custom Synthesis Celecoxib Intermediates: Challenges And Solutions.
  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.

Sources

Application Note: A Robust and Scalable Synthesis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Pyrazole Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant underscores the importance of this heterocyclic scaffold. tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate is a particularly valuable synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the pyrazole nitrogen, enabling selective functionalization at other positions of the ring.[1][2] The hydroxyl and methyl groups provide further points for diversification, making this molecule a versatile building block in the synthesis of complex pharmaceutical compounds.

This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound. The narrative emphasizes the rationale behind experimental choices, safety considerations paramount for large-scale production, and robust analytical methods for in-process control and final product validation.

Synthetic Strategy Overview

The synthesis is approached in two distinct stages, designed for scalability and efficiency. The first stage involves the well-established Knorr pyrazole synthesis, a condensation reaction to form the pyrazole core. The second stage is the regioselective N-protection of the pyrazole ring with a Boc group.

G cluster_0 Stage 1: Pyrazole Core Formation cluster_1 Stage 2: N-Boc Protection Hydrazine Hydrate Hydrazine Hydrate 3-Hydroxy-5-methyl-1H-pyrazole 3-Hydroxy-5-methyl-1H-pyrazole Hydrazine Hydrate->3-Hydroxy-5-methyl-1H-pyrazole Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->3-Hydroxy-5-methyl-1H-pyrazole Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Target_Molecule This compound Di-tert-butyl dicarbonate->Target_Molecule Intermediate 3-Hydroxy-5-methyl-1H-pyrazole Intermediate->Target_Molecule Protection G cluster_0 Process Flow Start Raw Materials Stage1 Stage 1: Pyrazole Synthesis Start->Stage1 Intermediate_QC In-Process QC (TLC/HPLC) Stage1->Intermediate_QC Isolation1 Isolation & Drying Intermediate_QC->Isolation1 Stage2 Stage 2: Boc Protection Isolation1->Stage2 Workup Workup & Extraction Stage2->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Final Product Purification->Final_Product Final_QC Final QC (NMR, HPLC, MS) Final_Product->Final_QC

Sources

Application Notes & Protocols: Suzuki Coupling Reactions Involving Pyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyrazoles and the Suzuki-Miyaura Coupling

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The ability to efficiently construct complex molecules around this core is therefore of paramount importance in drug discovery and development.[1][2]

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6][7][8][9] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a diverse range of functional groups have cemented its role in both academic and industrial synthesis.[7][8][9] This guide focuses on the application of Suzuki-Miyaura coupling to a particularly valuable class of reagents: pyrazole boronic esters.

Boronic esters, especially pinacol esters, offer significant advantages over their corresponding boronic acids.[10] They exhibit enhanced stability, reducing the prevalence of common side reactions like protodeboronation, which is a notorious challenge with electron-rich heteroarylboronic acids.[10][11] This increased stability makes pyrazole boronic esters ideal reagents for late-stage functionalization in complex syntheses, where reliability and yield are critical.[10]

This document provides a detailed technical guide, including field-proven protocols, for the synthesis of pyrazole boronic esters and their subsequent application in Suzuki-Miyaura coupling reactions. We will delve into the causality behind experimental choices, offering insights to empower researchers to optimize these transformations for their specific molecular targets.

Part 1: Synthesis of Pyrazole Boronic Esters via Miyaura Borylation

A robust and widely adopted method for synthesizing pyrazole boronic esters is the Miyaura borylation, which involves the palladium-catalyzed coupling of a halopyrazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][12][13] This method is valued for its high functional group tolerance.[12] Protecting the pyrazole nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to enhance solubility and prevent potential complications arising from the acidic N-H proton.[7][14]

Logical Workflow for Pyrazole Boronic Ester Synthesis

cluster_synthesis Synthesis Workflow Start Start with N-Boc-4-halopyrazole Reagents Add B₂pin₂, Pd Catalyst (e.g., PdCl₂(dppf)), and Base (e.g., KOAc) in Solvent (e.g., Ethanol) Start->Reagents Reaction Heat mixture under inert atmosphere (e.g., Reflux for 16h) Reagents->Reaction Workup Reaction Workup: 1. Filter catalyst 2. Evaporate solvent 3. Purify (e.g., extraction) Reaction->Workup Product1 Product: N-Boc-pyrazole-4-boronic acid pinacol ester Workup->Product1 Deprotection Optional Deprotection: Heat neat to 180°C until gas evolution ceases Product1->Deprotection Product2 Final Product: 1H-Pyrazole-4-boronic acid pinacol ester Deprotection->Product2

Caption: Workflow for Miyaura Borylation and Deprotection.

Detailed Protocol 1: Synthesis of 1-Boc-4-(pinacolato)pyrazole and subsequent deprotection

This two-step protocol is adapted from a demonstrated synthetic method.[14]

Step A: Synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

  • Reaction Setup: To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol, 24.7 g), bis(pinacolato)diboron (0.1 mol, 25.4 g), and potassium acetate (KOAc) (0.2 mol, 19.6 g).[14]

  • Solvent and Catalyst Addition: Add ethanol (200 mL) as the solvent. Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.001 mol, 0.74 g).[14] The use of a weak base like KOAc is crucial to activate the diboron reagent without promoting significant side reactions.[11][12]

  • Inert Atmosphere: De-gas the reaction mixture by placing it under reduced pressure and then backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Reaction: Heat the mixture to reflux and maintain for 16 hours under a positive pressure of inert gas. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[14]

  • Workup and Purification:

    • Cool the reaction to room temperature and filter the mixture to remove the palladium catalyst and inorganic salts.[14]

    • Evaporate the ethanol from the filtrate under reduced pressure.[14]

    • Extract the residue with a suitable solvent like petroleum ether and purify to obtain the product. The expected yield is approximately 82%.[14]

Step B: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Deprotection Setup: Place the purified 1-Boc-4-pyrazole boronic acid pinacol ester (e.g., 24.2 g from the previous step) into a clean reaction vessel.[14]

  • Thermal Deprotection: Heat the solid to its molten state. Continue to stir and heat to 180°C. Maintain this temperature until the evolution of gas (isobutylene and CO₂) ceases, indicating the removal of the Boc protecting group.[14]

  • Purification: Cool the residue to room temperature. Add petroleum ether and stir the resulting slurry for 30 minutes. Collect the solid product by suction filtration. The expected yield is approximately 80%.[14]

ParameterValue/ReagentRationale
Halopyrazole 1-Boc-4-bromopyrazoleBromo- and iodo-pyrazoles are effective electrophiles. The Boc group enhances solubility.[14]
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle, and provides the desired pinacol ester directly.
Catalyst PdCl₂(dppf)An effective and commercially available catalyst for Miyaura borylation.[12]
Base Potassium Acetate (KOAc)A weak base sufficient to facilitate the catalytic cycle without causing ester hydrolysis.[11]
Solvent Ethanol / IsopropanolPolar aprotic solvents that facilitate the dissolution of the reagents.[14]
Temperature Reflux (Ethanol)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.[14]

Part 2: Suzuki-Miyaura Coupling of Pyrazole Boronic Esters

With the pyrazole boronic ester in hand, the next stage is the Suzuki-Miyaura cross-coupling with an aryl or heteroaryl halide. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly with N-H free pyrazoles which can inhibit palladium catalysts.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6]

G Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OA Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl [R²-B(OR)₂OH]⁻ Transmetal Transmetalation Boronate [R²-B(OR)₂OH]⁻ Boronate->PdII_Aryl Base Base (e.g., K₃PO₄) PyrazoleEster Pyrazole Boronic Ester (R²-B(OR)₂) Base->PyrazoleEster activates PdII_Diaryl->Pd0 regenerates Product R¹-R² PdII_Diaryl->Product forms RE Reductive Elimination ArylHalide Aryl Halide (R¹-X)

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[6]

  • Transmetalation: The base activates the pyrazole boronic ester (R²-B(OR)₂), forming a more nucleophilic 'ate' complex.[15] This complex then transfers the pyrazole group to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]

Detailed Protocol 2: Suzuki Coupling of 1H-Pyrazole-4-boronic acid pinacol ester with an Aryl Bromide

This protocol is a representative procedure based on common practices for coupling heteroaryl boronic esters.[4][7][16]

  • Reaction Setup: In a microwave vial or Schlenk tube equipped with a stir bar, combine the aryl bromide (1.0 mmol), 1H-Pyrazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[7] The use of a slight excess of the boronic ester helps to drive the reaction to completion.

  • Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%). Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1, 5 mL).[7][16] The aqueous component is crucial for activating the boronic ester with many common inorganic bases.[10]

  • Inert Atmosphere: Seal the vessel and de-gas the mixture by purging with an inert gas (e.g., Argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C. If using microwave irradiation, a typical condition would be heating to 120°C for 20-30 minutes.[4] Monitor the reaction for completion.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Table of Recommended Reaction Conditions
ComponentReagent/ConditionRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos-based precatalystsPd(PPh₃)₄ is a classic, effective choice.[16] Buchwald's XPhos-based precatalysts are often highly active and can be superior for challenging substrates, including N-heterocycles, by promoting rapid catalyst activation and turnover.[7][17]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFThe base activates the boronic ester to form a boronate 'ate' complex, which is necessary for transmetalation.[10][15] K₃PO₄ is a moderately strong base effective in many cases.[7] Cs₂CO₃ or CsF are often used for more challenging couplings as they can be more effective.[18]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA mixed aqueous/organic system is standard.[4][7] Dioxane and Toluene are common organic phases. DMF can be useful for solubilizing polar substrates but may require higher purification effort.
Temperature 80 - 120°CSufficient thermal energy is needed to overcome the activation barriers for oxidative addition and transmetalation. The optimal temperature is substrate-dependent.[4]
Additives (None typically required)For particularly sluggish or unstable boronic esters (e.g., 2-pyridyl), copper salts have been used as additives to facilitate transmetalation.[11]

Part 3: Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Understanding the underlying causes is key to effective troubleshooting.

Common Issues and Solutions
IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Insufficiently strong base or poor base solubility. 3. Catalyst inhibition by N-H pyrazole.[7]1. Use a fresh, high-quality catalyst or a more active precatalyst (e.g., an XPhos palladacycle). 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Consider N-protection (e.g., Boc) of the pyrazole starting material for the borylation step.
Protodeboronation 1. The C-B bond is cleaved by a proton source before transmetalation can occur. This is exacerbated by high temperatures and prolonged reaction times in aqueous base.[10][11][19]1. Use a boronic ester instead of a boronic acid.[11] 2. Use a more active catalyst system to accelerate the rate of coupling relative to deboronation.[1] 3. Minimize water content or use anhydrous conditions with a base like CsF if possible.[18] 4. Avoid overly acidic or basic conditions during workup.
Homocoupling of Boronic Ester 1. Presence of oxygen in the reaction mixture can lead to oxidative homocoupling. 2. Certain palladium catalyst systems can promote this side reaction.1. Ensure the reaction is thoroughly de-gassed and maintained under a strict inert atmosphere. 2. Screen different palladium catalysts and ligands.
Hydrolysis of Ester Functional Groups 1. Use of a strong base (e.g., NaOH, KOH) with substrates containing base-labile esters.[4]1. Switch to a milder base such as K₃PO₄, K₂CO₃, or KF.

Conclusion

The Suzuki-Miyaura coupling of pyrazole boronic esters is a highly effective and strategic tool for the synthesis of complex, biologically relevant molecules. By employing stable pinacol esters, researchers can mitigate common side reactions and achieve reliable C-C bond formation. Success hinges on the careful selection of the catalyst, base, and solvent system, tailored to the specific substrates. The protocols and insights provided in this guide offer a robust starting point for researchers to harness the power of this reaction in their synthetic endeavors, accelerating the path to new discoveries in medicine and materials science.

References

  • C. Thomas, K. S. A. G. M. G. D. L. F. V. H. S. S. L. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • C. Thomas, K. S. A. G. M. G. D. L. F. V. H. S. S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Reddit user discussion. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... ResearchGate. [Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications. [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]

  • Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Miyaura borylation. ResearchGate. [Link]

Sources

The Strategic Role of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate in the Agrochemical Discovery Pipeline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Modern Agrochemicals

In the continuous pursuit of novel and effective crop protection agents, the pyrazole ring system has emerged as a cornerstone scaffold, particularly in the development of fungicides and insecticides.[1][2] Among the myriad of pyrazole-based building blocks, tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate stands out as a strategically important intermediate. Its unique combination of a reactive hydroxyl group, a stable N-Boc protecting group, and the inherent biological relevance of the pyrazole core makes it a valuable starting point for the synthesis of a new generation of agrochemicals.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its role as a precursor to high-value fungicidal compounds, provide detailed synthetic protocols, and discuss the underlying principles that govern its utility. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering both practical guidance and a deeper understanding of the chemistry involved.

Application Notes: A Gateway to High-Efficacy Fungicides

The primary application of this compound in agrochemical research is as a key starting material for the synthesis of pyrazole carboxamide fungicides.[2] This class of fungicides is renowned for its potent and broad-spectrum activity against a wide range of plant pathogens.[3] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action that disrupts the fungal respiratory chain.[3]

The tert-butyl carbamate (Boc) protecting group on the pyrazole nitrogen offers several advantages in a synthetic workflow. It enhances the solubility of the pyrazole intermediate in organic solvents and provides steric hindrance that can influence the regioselectivity of subsequent reactions. Crucially, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to unveil the N-H pyrazole for further functionalization.[4]

A pivotal transformation in the utilization of this building block is the conversion of the 3-hydroxy group into a 3-(difluoromethyl) group. This particular moiety is a key feature in several highly successful commercial fungicides, including fluxapyroxad and bixafen.[5] The difluoromethyl group significantly enhances the biological activity of the final compound.

The overall synthetic strategy often involves a multi-step process that leverages the functionalities of this compound to construct the complex molecular architecture of the target agrochemical. A generalized workflow is depicted below:

G A tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate B Deprotection (Boc Removal) A->B  Acidic  Conditions C N-Alkylation (e.g., Methylation) B->C D Conversion of 3-OH to 3-CHF2 C->D E Carboxylation at C4 D->E F Activation of Carboxylic Acid (e.g., to Acid Chloride) E->F G Amide Coupling with Substituted Aniline F->G H Final Pyrazole Carboxamide Fungicide G->H

Caption: Generalized synthetic workflow from the starting pyrazole to a final agrochemical.

Experimental Protocols: Synthesis of a Key Fungicidal Intermediate

The following protocols provide a detailed, step-by-step methodology for the conversion of this compound into a key intermediate for pyrazole carboxamide fungicides, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is a direct precursor to blockbuster fungicides like Fluxapyroxad.[5][6]

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting group to yield 3-hydroxy-5-methyl-1H-pyrazole.

Rationale: The removal of the Boc group is the initial step to enable subsequent N-alkylation of the pyrazole ring. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.[4]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane, water)[4]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxy-5-methyl-1H-pyrazole.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Objective: To synthesize the key pyrazole carboxylic acid intermediate.

Rationale: This multi-step protocol involves the critical introduction of the difluoromethyl group and the carboxylation of the pyrazole ring, essential for the final amide coupling. While a direct conversion from the starting material is complex, a common industrial approach involves building the pyrazole ring with the desired substituents.[6]

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (can be synthesized from ethyl difluoroacetoacetate and triethyl orthoformate)[6]

  • Methylhydrazine[6]

  • Sodium hydroxide[6]

  • Hydrochloric acid

  • Ethanol

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Step 1: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

    • In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in ethanol.

    • Cool the solution in an ice bath and slowly add methylhydrazine.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • The resulting crude ester can be purified by column chromatography.

  • Step 2: Hydrolysis to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    • Dissolve the purified ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC until the ester is fully consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ether) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[6]

Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide (General Procedure)

Objective: To couple the pyrazole carboxylic acid with a substituted aniline to form the final active ingredient.

Rationale: The formation of the amide bond is the final key step. Activation of the carboxylic acid to an acid chloride followed by reaction with the amine is a robust and widely used method.[7]

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Oxalyl chloride or thionyl chloride[1]

  • A substituted aniline (e.g., 2-(3',4',5'-trifluorobiphenyl-2-yl)aniline for Fluxapyroxad)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Step 1: Formation of the Acid Chloride.

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous aprotic solvent.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (can be monitored by the disappearance of the starting material on a TLC plate after quenching a small aliquot with methanol).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is often used immediately in the next step.

  • Step 2: Amide Bond Formation.

    • Dissolve the desired substituted aniline and a non-nucleophilic base in an anhydrous aprotic solvent in a separate flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Dissolve the crude acid chloride from the previous step in the same solvent and add it dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.

Data Presentation: Biological Activity of a Representative Fungicide

The following table presents the fungicidal activity of Fluxapyroxad, a commercial fungicide synthesized from the key intermediate derived from our starting material, against various plant pathogens.

Fungal PathogenCommon DiseaseEC50 (mg/L)
Alternaria alternataLeaf spot0.05 - 0.2
Botrytis cinereaGray mold0.1 - 0.5
Mycosphaerella graminicolaSeptoria tritici blotch< 0.1
Puccinia triticinaWheat leaf rust< 0.1
Sclerotinia sclerotiorumWhite mold0.05 - 0.2

Note: EC50 values are indicative and can vary depending on the specific isolate and experimental conditions.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of pyrazole carboxamides derived from this compound, such as Fluxapyroxad, is primarily due to their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[3] This enzyme plays a crucial role in the Krebs cycle and electron transport, which are essential for cellular energy production in fungi.

G cluster_0 Mitochondrial Inner Membrane Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 -> H2O O2 -> H2O Complex IV->O2 -> H2O SDH (Complex II) SDH (Complex II) SDH (Complex II)->Coenzyme Q Electron Transfer ATP Production ATP Production SDH (Complex II)->ATP Production Disruption of Electron Flow Pyrazole Carboxamide\nFungicide Pyrazole Carboxamide Fungicide Pyrazole Carboxamide\nFungicide->SDH (Complex II) Inhibition

Caption: Simplified diagram of the mitochondrial respiratory chain and the site of action of pyrazole carboxamide fungicides.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain halts ATP synthesis, depriving the fungal cells of the energy required for growth and proliferation, ultimately leading to cell death. The high affinity and specificity of these inhibitors for the fungal SDH enzyme contribute to their potent and selective fungicidal activity.

Conclusion

This compound is a highly valuable and versatile building block in the field of agrochemical research. Its strategic importance lies in its utility as a precursor for the synthesis of potent pyrazole carboxamide fungicides, many of which are crucial for modern crop protection. The synthetic pathways, while multi-stepped, are well-established and offer access to a diverse range of high-value agrochemicals. A thorough understanding of the chemistry and application of this key intermediate, as outlined in this guide, can empower researchers to design and develop the next generation of innovative and effective crop protection solutions.

References

  • Bayer AG. (2010). Fungicide pyrazole carboxamides derivatives.
  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., ... & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., ... & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Flores, A. F. C., Martins, M. A. P., Rosa, A., Flores, D. C., Zanatta, N., & Bonacorso, H. G. (2012). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • Arraystar. (2019). 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido-[2,3-B]pyrazin-8-yl)oxy]phenyl]urea derivatives as RAF inhibitors for the treatment of cancer.
  • Wang, C., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. [Link]

  • Wang, C., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • William R. Perrault, et al. (2013). Aziridine-2-carboxylic acids will react with oxalyl chloride to give morpholin-2,3,5-trionones, cyclic N-carboxyanhydrides or b-lactams depending on the nature of the substituent at the 3-position. Chemical Science. [Link]

  • CNIPA. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Ilhan, I. O., Bahadir, O., Onal, Z., & Saripinar, E. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 966-973. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. ACS Omega, 8(32), 28889-28900. [Link]

  • Bildirici, I., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • European Patent Office. (2021). PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS.
  • Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides. [Link]

Sources

Troubleshooting & Optimization

Formation of regioisomers in pyrazole synthesis and separation techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Regioisomer Formation and Separation

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity and isomer separation during the synthesis of substituted pyrazoles. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I performed a Knorr-type synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and my NMR shows a mixture of products. What's happening?

This is a very common and expected outcome in the synthesis of N-substituted pyrazoles from unsymmetrical precursors. You are observing the formation of regioisomers. The reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can proceed through two different pathways, leading to the formation of two distinct constitutional isomers, for instance, the 1,3- and 1,5-disubstituted pyrazoles.[1][2]

The initial step of the reaction, the nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, can occur at either of the two different carbonyl carbons of your dicarbonyl starting material.[3][4] Subsequent cyclization and dehydration lead to the respective regioisomers. The ratio of these isomers is dictated by a combination of electronic and steric factors of your substrates, as well as the reaction conditions.[5][6]

Troubleshooting Guide: Controlling Regioisomer Formation

Q2: How can I control the regioselectivity of my pyrazole synthesis to favor one isomer over the other?

Controlling regioselectivity is a key challenge, but several factors can be manipulated to influence the isomeric ratio. The choice of strategy depends heavily on the specific substrates you are using.

Mechanism of Regioisomer Formation:

The regioselectivity in the Knorr pyrazole synthesis is determined by which carbonyl of the 1,3-dicarbonyl compound is attacked first by the substituted hydrazine. This initial attack is often reversible, and the final product ratio is a result of a complex interplay of reaction kinetics and thermodynamics.[6]

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C3 Intermediate A Intermediate A Attack at C1->Intermediate A Intermediate B Intermediate B Attack at C3->Intermediate B Regioisomer 1\n(e.g., 1,5-disubstituted) Regioisomer 1 (e.g., 1,5-disubstituted) Intermediate A->Regioisomer 1\n(e.g., 1,5-disubstituted) Cyclization & Dehydration Regioisomer 2\n(e.g., 1,3-disubstituted) Regioisomer 2 (e.g., 1,3-disubstituted) Intermediate B->Regioisomer 2\n(e.g., 1,3-disubstituted) Cyclization & Dehydration

Caption: Regioisomer formation pathways in pyrazole synthesis.

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityCausality
pH / Acidity Can significantly alter the regioisomeric ratio.[2] Acid catalysis is a feature of the Knorr synthesis.[3][4]The protonation state of the hydrazine and the enolization of the dicarbonyl are pH-dependent. Under acidic conditions, using arylhydrazine hydrochlorides can favor one isomer, while the free base form may favor the other.[2]
Solvent Aprotic dipolar solvents and fluorinated alcohols can enhance regioselectivity compared to protic solvents like ethanol.[1][7]Solvents can influence the stability of intermediates and transition states. Fluorinated alcohols, for instance, can form hemiketals with one of the carbonyl groups, directing the initial attack of the hydrazine to the other carbonyl.[8]
Substituent Effects Electron-withdrawing or sterically bulky groups on the dicarbonyl or hydrazine will direct the reaction.A sterically hindered carbonyl is less accessible for nucleophilic attack. An electron-withdrawing group can make a carbonyl carbon more electrophilic, promoting attack at that site.
Temperature Can influence the kinetic vs. thermodynamic product distribution.Higher temperatures may favor the thermodynamically more stable isomer, while lower temperatures might favor the kinetically preferred product.

Practical Recommendations:

  • Solvent Screening: If you are getting a mixture of isomers in a standard solvent like ethanol, consider switching to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) or a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).[1][7]

  • pH Adjustment: Experiment with running the reaction under acidic conditions (e.g., using the hydrazine hydrochloride salt) versus neutral or slightly basic conditions (using the free hydrazine).[2]

  • Alternative Synthetic Routes: If controlling the regioselectivity of a Knorr-type synthesis proves difficult, consider alternative methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or reactions of hydrazones with nitroolefins, which can offer higher regioselectivity.[9][10]

Troubleshooting Guide: Separation of Regioisomers

Q3: My reaction produced a mixture of regioisomers. What are the best methods to separate them?

Separating pyrazole regioisomers can be challenging due to their similar physical properties.[11] However, several techniques can be successfully employed.

Workflow for Regioisomer Separation:

G Crude Reaction Mixture Crude Reaction Mixture Column Chromatography Column Chromatography Crude Reaction Mixture->Column Chromatography Primary Method Fractional Crystallization Fractional Crystallization Crude Reaction Mixture->Fractional Crystallization Alternative/Complementary Purity Analysis (TLC, NMR) Purity Analysis (TLC, NMR) Column Chromatography->Purity Analysis (TLC, NMR) Monitor Fractions Fractional Crystallization->Purity Analysis (TLC, NMR) Isolated Regioisomer 1 Isolated Regioisomer 1 Purity Analysis (TLC, NMR)->Isolated Regioisomer 1 Isolated Regioisomer 2 Isolated Regioisomer 2 Purity Analysis (TLC, NMR)->Isolated Regioisomer 2

Caption: General workflow for the separation of pyrazole regioisomers.

Detailed Separation Protocols:

1. Flash Column Chromatography: This is the most common and often successful method for separating pyrazole regioisomers.[11][12]

  • Stationary Phase: Standard silica gel is typically effective.[11][12]

  • Mobile Phase Selection: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.[11] The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Sample Loading: For difficult separations, "dry loading" is highly recommended.[11] Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder is then carefully added to the top of the column.[11]

  • Elution and Monitoring: Elute the column and collect fractions. Monitor the fractions by TLC to identify which contain the separated isomers.[11]

2. Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique.[13]

  • Solvent Selection: The goal is to find a solvent or solvent mixture in which one isomer is significantly more soluble than the other at a given temperature.

  • Procedure:

    • Dissolve the mixture of isomers in a minimum amount of hot solvent.

    • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

    • Filter the crystals and wash with a small amount of cold solvent.

    • The more soluble isomer will remain in the mother liquor and can be recovered by evaporating the solvent.

    • The purity of the crystallized isomer and the material from the mother liquor should be checked by NMR or another analytical technique. Multiple crystallization steps may be necessary.[13]

3. Rectification: For thermally stable and volatile pyrazole isomers, fractional distillation under reduced pressure (rectification) can be a viable separation method on an industrial scale.[14]

Q4: How can I confirm the structure of my separated pyrazole regioisomers?

Unambiguous structure determination is crucial. While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to definitively assign the regiochemistry.[12]

  • 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for structure elucidation.[9][12]

    • NOESY: Can show through-space correlations between protons. For example, a NOE between the N-substituent and a proton at either the C3 or C5 position can help determine which isomer is which.

    • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This can help to piece together the carbon skeleton and the positions of substituents.[9]

  • Single-Crystal X-ray Diffraction: This is the gold standard for structure determination, providing unambiguous proof of the connectivity and regiochemistry of your molecule.[15]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2006). Russian Journal of Applied Chemistry. Retrieved January 25, 2026, from [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Organic & Biomolecular Chemistry. Retrieved January 25, 2026, from [Link]

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (2012). UABDivulga. Retrieved January 25, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2018). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 25, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 25, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 25, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

Sources

Optimizing reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions for synthesizing pyrazole derivatives. As a versatile scaffold in medicinal chemistry and agrochemicals, the efficient synthesis of pyrazoles is of paramount importance.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments, focusing on the critical parameters of temperature, solvent, and catalyst selection.

Core Principles of Pyrazole Synthesis Optimization

The synthesis of pyrazoles, most classically achieved through the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a nuanced process.[2][3] While seemingly straightforward, the reaction's efficiency, yield, and regioselectivity are highly dependent on a delicate interplay between temperature, solvent, and catalysis. Understanding the causality behind these choices is key to mastering this synthesis. The rate-determining step is often the final dehydration of a hydroxylpyrazolidine intermediate to form the aromatic pyrazole ring.[2] Optimizing conditions means facilitating this step while minimizing side reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial planning and setup of a pyrazole synthesis.

Q1: I am starting a new pyrazole synthesis. What are the most critical initial parameters to consider?

A: Your primary considerations should be the nature of your substrates (the 1,3-dicarbonyl and the hydrazine) and the desired outcome (e.g., specific regioisomer). For a baseline experiment, the Knorr condensation is a robust starting point.[4] Begin by evaluating two key variables: solvent and temperature. A common starting point is using ethanol as a solvent at a moderate temperature (e.g., reflux), as it is a polar protic solvent that facilitates the initial condensation. However, be aware that for issues like regioselectivity, aprotic solvents may be superior.[5]

Q2: How do I choose the optimal solvent for my reaction?

A: Solvent choice is critical and directly impacts reaction kinetics and, in some cases, regioselectivity. There is no single "best" solvent; the choice depends on your specific substrates and goals.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used and are effective for the initial condensation step. However, their hydrogen-bonding capabilities can sometimes hinder the final dehydration step.

  • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to be highly effective, often providing better yields and regioselectivity compared to protic solvents.[5] They excel at solvating intermediates without interfering with the cyclization and dehydration steps. For instance, reactions in N,N-dimethylacetamide (DMAc) can proceed efficiently even at room temperature.[1][5]

  • Non-Polar Solvents (e.g., Toluene, Xylene): These are typically used for higher temperature reactions, especially when azeotropic removal of water is desired to drive the dehydration. In one silver-catalyzed synthesis, toluene proved superior to THF or dioxane.[1]

  • Green/Alternative Solvents (e.g., Ethylene Glycol, Water, Solvent-Free): Modern methods often employ more environmentally friendly conditions. Ethylene glycol has been used successfully, and catalyst-mediated solvent-free reactions, sometimes assisted by microwave irradiation, can offer high yields and short reaction times.[1][6]

Table 1: Solvent Selection Guide for Pyrazole Synthesis

SolventTypeBoiling Point (°C)Typical Use Case & Rationale
EthanolPolar Protic78Traditional solvent for Knorr synthesis; good for initial condensation.[2]
Acetic AcidPolar Protic (Acidic)118Can act as both solvent and acid catalyst, promoting dehydration.
DMF / DMAcAprotic Dipolar153 / 165Excellent for improving yields and regioselectivity; avoids H-bonding issues.[5]
TolueneNon-Polar111Higher temperatures; can be used for azeotropic water removal.[1]
Ethylene GlycolPolar Protic197A greener, high-boiling solvent option.[1]
None (Solvent-Free)N/AN/AOften paired with microwave or specific catalysts for eco-friendly, rapid synthesis.[6]

Q3: Is a catalyst always necessary for pyrazole synthesis?

A: Not always, but often it is essential. Many pyrazole syntheses will not proceed at all without a catalyst, particularly with less reactive substrates.[1] The catalyst's primary role is to accelerate the reaction, especially the crucial cyclization and dehydration steps.

  • Catalyst-Free: Some reactions between highly reactive 1,3-diketones and hydrazines can proceed with thermal energy alone.

  • Acid Catalysis: This is the most common form. Brønsted acids (like HCl, H₂SO₄, or acetic acid) or Lewis acids (like LiClO₄, ZnCl₂) are used. Adding a strong acid like HCl to an amide solvent can significantly accelerate the dehydration steps and improve yields.[1][5]

  • Metal Catalysis: A wide range of transition metals (e.g., Ag, Cu, Pd, Ru) can catalyze novel pyrazole syntheses through various mechanisms, including cycloadditions and oxidative cyclizations.[1][7] For example, nano-ZnO has been reported as a highly efficient and reusable catalyst.[1]

  • Iodine: Molecular iodine can serve a dual role as a mild Lewis acid and an oxidant, enabling metal-free cascade reactions for pyrazole synthesis.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during pyrazole synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has run overnight, but TLC/LC-MS analysis shows no product formation. What is the first thing I should do?

A: The first step is to confirm the integrity of your starting materials. Once confirmed, the most likely cause is the lack of activation. Many pyrazole syntheses require a catalyst to overcome the activation energy barrier for cyclization.[1]

  • Actionable Solution: Add a catalytic amount of a Brønsted acid, such as glacial acetic acid or a few drops of concentrated HCl. In many cases, this is sufficient to initiate the reaction. If that fails, a Lewis acid like lithium perchlorate may be effective.[1]

Q: I am getting some product, but the yield is poor. How can I optimize the temperature to improve it?

A: Temperature is a double-edged sword. Increasing it generally accelerates the reaction but can also promote decomposition or the formation of side products.

  • Actionable Solution: Perform a systematic temperature screen. A good range to test is room temperature, 60 °C, and 100 °C (or reflux, depending on the solvent). It is crucial to monitor the reaction profile over time. In a documented synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature from ambient to 60 °C improved the yield, but further increases led to a decrease in yield.[1] This indicates an optimal temperature window where the rate of product formation is maximized relative to degradation or side reactions.

Problem: Formation of a Mixture of Regioisomers

Q: I am using an unsymmetrical 1,3-diketone and obtaining a mixture of two regioisomers that are difficult to separate. How can I improve selectivity?

A: This is a classic and significant challenge in pyrazole synthesis.[2] Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, which are influenced by steric and electronic factors, pH, and solvent.

  • Actionable Solution 1 (Solvent Change): The solvent environment is a powerful tool to control regioselectivity. As demonstrated by Gosselin et al., switching from a polar protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc), often with an acid catalyst, can dramatically improve regioselectivity.[5] This is because aprotic solvents do not form a hydrogen-bond network and can better stabilize the transition states leading to a specific isomer.

  • Actionable Solution 2 (pH Control): The pH of the reaction medium dictates which nitrogen of a substituted hydrazine is more nucleophilic and which carbonyl of the diketone is more protonated and thus activated. Carefully controlling the pH with buffering agents or a specific acid catalyst can favor one reaction pathway over the other.[2]

Problem: Complex Reaction Mixture with Multiple Side Products

Q: My final product is contaminated with several impurities. What are the likely side products, and how can I prevent their formation?

A: Common side products arise from incomplete reaction or alternative reaction pathways. Mechanistic studies have identified stable hydroxylpyrazolidine intermediates (from incomplete dehydration) and di-addition products where a second hydrazine molecule reacts with an intermediate.[2]

  • Actionable Solution:

    • Lower the Temperature: Higher temperatures can lead to undesired side reactions. Running the reaction at the lowest effective temperature can improve cleanliness.

    • Control Stoichiometry: Ensure a precise 1:1 stoichiometry of your reactants. The slow addition of the hydrazine to the solution of the 1,3-dicarbonyl can prevent localized high concentrations of hydrazine that may lead to di-addition products.

    • Ensure Dehydration: If you suspect the main impurity is the hydroxylpyrazolidine intermediate, you need to promote the final dehydration step. This can be achieved by adding a stronger acid catalyst, switching to a higher-boiling solvent to increase the temperature, or using a Dean-Stark apparatus to physically remove the water byproduct.

Visualized Workflows and Mechanisms

Visualizing the reaction mechanism and troubleshooting logic can provide clarity and guide experimental design.

G cluster_mech Knorr Pyrazole Synthesis Mechanism Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Cyclization Intramolecular Cyclization Hydrazone->Cyclization Intermediate Hydroxylpyrazolidine Intermediate Cyclization->Intermediate Dehydration Dehydration (Rate-Limiting Step) Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole - H₂O G Start Low or No Yield CheckSM 1. Confirm Starting Material Purity Start->CheckSM AddCat 2. Introduce Catalyst CheckSM->AddCat If Purity OK AcidCat Try Acetic Acid or HCl AddCat->AcidCat Yes OptTemp 3. Optimize Temperature AddCat->OptTemp No (Catalyst Present) AcidCat->OptTemp If No Improvement LewisCat Try Lewis Acid (e.g., LiClO₄) TempScreen Screen RT, 60°C, 100°C OptTemp->TempScreen Yes ChangeSolv 4. Change Solvent OptTemp->ChangeSolv No TempScreen->ChangeSolv If No Improvement AproticSolv Switch to Aprotic (e.g., DMAc, DMF) ChangeSolv->AproticSolv Yes Success Yield Improved AproticSolv->Success Monitor Reaction

Sources

Technical Support Center: Purification of Crude tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key synthetic intermediate in high purity.

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This document provides a comprehensive guide to overcoming common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as ethyl acetoacetate and tert-butyl carbazate, side-products from incomplete cyclization or side reactions, and residual solvents. Depending on the synthetic route, regioisomers may also be present, which can be challenging to separate due to their similar physical properties.[1]

Q2: What is the expected physical state and appearance of the pure compound?

Q3: Which analytical techniques are recommended for monitoring the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of purification progress, especially during column chromatography.[4] For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities.[3][4]

Q4: My purified compound appears as an oil, not a solid. What should I do?

A4: The presence of residual solvent is a common reason for the product appearing as an oil. Ensure the compound is thoroughly dried under high vacuum. If it remains an oil, it could be due to persistent impurities. In such cases, an additional purification step, like column chromatography, may be necessary. For some pyrazole derivatives, trituration with a non-polar solvent like hexane can sometimes induce solidification.[5]

Q5: Is the N-Boc protecting group stable during purification?

A5: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and can be cleaved.[6] Therefore, acidic conditions should be avoided during workup and purification unless deprotection is intended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallizing The solvent may be too non-polar, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Alternatively, gently warm the solution to redissolve the oil and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[7]
No crystal formation upon cooling The solution may be too dilute, or the compound is highly soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath or even a freezer to further reduce solubility. Adding a seed crystal of the pure compound can initiate crystallization.
Low recovery of the purified product The compound may have significant solubility in the cold recrystallization solvent. The volume of solvent used was excessive.Minimize the amount of hot solvent used to dissolve the crude product.[8] After crystallization, cool the mixture in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Colored impurities in the final crystals The impurities are co-crystallizing with the product.Consider a pre-purification step like activated carbon treatment of the hot solution before crystallization. However, this may lead to some product loss. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities The chosen eluent system has poor selectivity.Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase that provides good separation (Rf of the product around 0.3-0.4).[7] Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product is stuck on the column The eluent is not polar enough to elute the compound.Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) to the mobile phase can be effective.[5]
Streaking or tailing of the product band The compound might be too acidic or basic for the silica gel, or the column is overloaded.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[5] Ensure that the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).[7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on the successful recrystallization of a similar hydroxy pyrazole derivative.[5]

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.[8] Based on related compounds, an ethanol/water or ethyl acetate/hexane mixture is a good starting point.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is adapted from purification methods for similar N-Boc protected pyrazole derivatives.[2]

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column extraction Liquid-Liquid Extraction crude->extraction pure Pure Product recrystallization->pure impurities Impurities recrystallization->impurities in mother liquor column->pure column->impurities separated fractions extraction->pure extraction->impurities in aqueous phase analysis Purity Check (TLC, HPLC, NMR) pure->analysis

Caption: General purification workflow for this compound.

Logical Relationship of Purification Steps

LogicalFlow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (if needed) cluster_3 Final Analysis TLC TLC Analysis of Crude Recrystallization Recrystallization (if solid) TLC->Recrystallization Column Column Chromatography TLC->Column Solubility Solubility Tests Solubility->Recrystallization Recrystallization->Column if still impure Purity Purity Confirmation (HPLC, NMR) Recrystallization->Purity Extraction Liquid-Liquid Extraction (for gross impurities) Extraction->Recrystallization Extraction->Column Column->Purity

Caption: Decision-making flowchart for purification strategy.

References

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (2021, June 22). Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (n.d.). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations - AWS. (n.d.). Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved from [Link]

  • Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved from [Link]

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. (n.d.). Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). Retrieved from [Link]7].pdf

Sources

Minimizing byproduct formation in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pyrazole Synthesis

In pharmaceutical research and development, the purity of a compound is paramount. Even minor impurities can have significant impacts on biological activity, toxicity, and the overall viability of a drug candidate. The synthesis of pyrazole derivatives, a common scaffold in many therapeutic agents, is no exception. Byproducts can arise from a variety of factors including reaction conditions, the nature of the starting materials, and the reaction mechanism itself. Understanding and controlling these factors is key to achieving high-purity pyrazole compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of pyrazole derivatives. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols to mitigate the problem.

FAQ 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The Problem: One of the most common challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of two or more regioisomers.[1][2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl carbons, leading to a mixture of products that can be difficult to separate.

The Underlying Science: The regioselectivity of the Knorr pyrazole synthesis is influenced by a delicate balance of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[2] For instance, in the reaction of an unsymmetrical β-diketone with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. The nature of the substituents (electron-donating or electron-withdrawing) and their steric bulk play a significant role in determining the site of initial attack.

Strategies for Control:

  • Solvent Selection: The choice of solvent can significantly influence the reaction pathway. For the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones, using aprotic dipolar solvents like DMF or NMP can lead to better regioselectivity compared to commonly used protic solvents like ethanol.[1]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl compound. Acid catalysis, for example, can protonate a carbonyl group, making it more susceptible to nucleophilic attack. Experimenting with acidic or basic conditions can help favor the formation of one regioisomer over the other.

  • Strategic Use of Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups can direct the initial attack of the hydrazine, thus controlling the regioselectivity. The protecting group can then be removed in a subsequent step.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve regioselectivity in some pyrazole syntheses by providing rapid and uniform heating, which can favor one reaction pathway over another.[3]

Experimental Protocol: Enhancing Regioselectivity through Solvent and Acid Catalysis

  • Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Hydrazine: In a separate flask, dissolve the substituted hydrazine hydrochloride (1.1 eq) in a minimal amount of DMF.

  • Reaction Initiation: Slowly add the hydrazine solution to the dicarbonyl solution with stirring at room temperature.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as a 10N HCl solution, to the reaction mixture. This can accelerate the dehydration steps and improve yields.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and the ratio of regioisomers.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The regioisomers can then be separated by column chromatography.

Table 1: Effect of Solvent on Regioisomer Ratio in a Model Reaction

SolventTemperature (°C)Ratio of Regioisomer A:B
EthanolReflux1:1
TolueneReflux1.5:1
DMF804:1
NMP805:1
FAQ 2: I am observing the formation of a pyrazoline byproduct. How can I promote complete aromatization to the pyrazole?

The Problem: The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines often proceeds through a pyrazoline intermediate.[1][3] Incomplete oxidation of this intermediate leads to contamination of the final product with the corresponding pyrazoline.

The Underlying Science: The final step in this synthetic route is an oxidation reaction that converts the non-aromatic pyrazoline to the aromatic pyrazole. The choice of oxidizing agent and the reaction conditions are crucial for ensuring this conversion goes to completion. Insufficient oxidant, low reaction temperature, or a short reaction time can result in the isolation of the pyrazoline intermediate.

Strategies for Complete Aromatization:

  • In Situ Oxidation: One effective method is to perform the oxidation in the same pot as the cyclocondensation reaction. This can be achieved by including an oxidizing agent in the reaction mixture.

  • Choice of Oxidant: A variety of oxidizing agents can be used, ranging from mild to strong. Common choices include:

    • Air or Oxygen: A simple and environmentally friendly option, often requiring elevated temperatures.[4]

    • Bromine: A more reactive oxidant that can be effective at lower temperatures.[4]

    • Iodine: Can be used as a catalyst in the presence of an oxidant.[1]

    • Copper(II) salts: Can act as both a Lewis acid catalyst and an oxidizing agent.[1]

Experimental Protocol: One-Pot Synthesis and In Situ Oxidation

  • Reaction Setup: In a round-bottom flask, combine the α,β-unsaturated ketone (1.0 eq) and the hydrazine derivative (1.1 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Heating under Oxygen: Heat the reaction mixture to a temperature between 80-120°C under an atmosphere of oxygen (a balloon of oxygen is often sufficient).[4]

  • Monitoring: Monitor the disappearance of the starting materials and the pyrazoline intermediate by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The solid pyrazole product can then be collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Workflow for Troubleshooting Incomplete Aromatization

G start Pyrazoline Byproduct Detected increase_temp Increase Reaction Temperature start->increase_temp Initial Step increase_time Increase Reaction Time increase_temp->increase_time If still incomplete complete_conversion Complete Conversion to Pyrazole increase_temp->complete_conversion If successful check_oxidant_stoichiometry Check Oxidant Stoichiometry increase_time->check_oxidant_stoichiometry If still incomplete increase_time->complete_conversion If successful stronger_oxidant Use a Stronger Oxidizing Agent (e.g., Br2) stronger_oxidant->complete_conversion check_oxidant_stoichiometry->stronger_oxidant If stoichiometry is correct check_oxidant_stoichiometry->complete_conversion If successful

Caption: Troubleshooting flowchart for incomplete aromatization.

FAQ 3: My reaction with a 1,3-dicarbonyl compound and hydrazine is forming an unexpected di-addition intermediate. What is happening and how can I avoid it?

The Problem: In some instances, particularly with highly reactive hydrazines, a di-addition product can be formed where two molecules of hydrazine have reacted with one molecule of the 1,3-dicarbonyl compound.[2] This leads to a more complex reaction mixture and reduces the yield of the desired pyrazole.

The Underlying Science: The formation of this di-addition intermediate is a result of the high nucleophilicity of the hydrazine and the presence of two electrophilic carbonyl centers in the 1,3-dicarbonyl compound.[2] This side reaction is more likely to occur if there is a large excess of hydrazine or if the reaction conditions favor nucleophilic addition over the subsequent cyclization and dehydration steps.

Strategies for Minimizing Di-addition:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the 1,3-dicarbonyl compound or adding the hydrazine slowly to the reaction mixture can help to minimize the formation of the di-addition product.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the initial nucleophilic addition, allowing the cyclization and dehydration steps to compete more effectively.

  • Pre-formation of a Mono-adduct: In some cases, it may be beneficial to first form the mono-adduct (hydrazone) under controlled conditions and then induce cyclization in a second step.

Experimental Protocol: Controlled Addition of Hydrazine

  • Reactant Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a dropping funnel.

  • Slow Addition: Dissolve the hydrazine (1.05 eq) in the same solvent and add it to the dropping funnel. Add the hydrazine solution dropwise to the stirred solution of the dicarbonyl compound over a period of 30-60 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure the formation of the desired pyrazole and to check for the presence of the di-addition byproduct.

  • Heating (if necessary): After the addition is complete, the reaction mixture can be gently heated to drive the cyclization and dehydration to completion.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by standard work-up procedures and purified as necessary.

Reaction Mechanism: Knorr Pyrazole Synthesis

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine Hydrazine Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Condensation Pyrazole Cyclized Intermediate->Pyrazole - H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-539. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439. [Link]

  • Chem Help Asap. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769-3778. [Link]

  • Singh, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1179. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

Sources

Technical Support Center: Spectroscopic Identification of Impurities in tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate. This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential impurities through spectroscopic methods. The information herein is designed to offer both practical, step-by-step guidance and a deeper understanding of the underlying chemical principles.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to identify and characterize potential impurities.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect?

The most common impurities are typically related to the synthetic route and include:

  • Starting Materials: Unreacted starting materials such as hydrazine derivatives or diketones.

  • Byproducts of Synthesis: These can include regioisomers or products from side reactions.

  • Degradation Products: The tert-butoxycarbonyl (Boc) protecting group can be susceptible to cleavage under acidic conditions, leading to the corresponding unprotected pyrazole.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, hexane) are common impurities.[2][3]

Q2: My ¹H NMR spectrum shows broadened signals for the pyrazole ring protons. What could be the cause?

This is a frequently observed phenomenon in pyrazole derivatives and is often attributable to annular tautomerism.[4][5] The proton on the nitrogen can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange is fast on the NMR timescale, it can lead to averaged and broadened signals for the pyrazole ring protons and carbons.[4][5]

Troubleshooting Steps:

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of proton exchange, potentially allowing for the resolution of distinct signals for each tautomer.[5]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. Using aprotic, non-polar solvents may help in resolving the signals. Protic solvents can accelerate the exchange.[5]

Q3: I see a peak in my mass spectrum that doesn't correspond to my target compound or expected impurities. How should I proceed?

An unexpected peak in the mass spectrum could be an artifact or a genuine, unanticipated impurity.

Troubleshooting Workflow:

start Unexpected Peak in MS check_mw Verify Molecular Weight Calculation start->check_mw check_isotope Check Isotopic Pattern (e.g., Cl, Br) check_mw->check_isotope check_fragmentation Analyze Fragmentation Pattern check_isotope->check_fragmentation propose_structure Propose Potential Structure check_fragmentation->propose_structure fragmentation_studies Consult literature on pyrazole fragmentation check_fragmentation->fragmentation_studies compare_data Compare with Synthesis Scheme and Known Side Reactions propose_structure->compare_data confirm_structure Confirm with Orthogonal Techniques (e.g., NMR, IR) compare_data->confirm_structure

Caption: Troubleshooting workflow for an unexpected MS peak.

Troubleshooting Guides: Spectroscopic Data Interpretation
Guide 1: ¹H and ¹³C NMR Spectroscopy

NMR is a powerful tool for structural elucidation and impurity identification.

Typical ¹H NMR Signals for this compound:

ProtonsChemical Shift (δ) Range (ppm)MultiplicityIntegration
tert-Butyl1.5 - 1.7Singlet9H
Methyl2.2 - 2.4Singlet3H
Pyrazole CH5.8 - 6.0Singlet1H
Hydroxy OHVariable, often broadSinglet1H

Common Impurity Signals in ¹H NMR:

ImpurityCharacteristic Signal(s) (ppm)Notes
Residual Solvents Varies by solvent (e.g., Ethyl Acetate: ~1.2 (t), ~2.0 (s), ~4.1 (q))Refer to standard solvent impurity tables.[2]
Deprotected Pyrazole Absence of the tert-butyl signal (~1.6 ppm).
Unreacted Hydrazine May show broad N-H signals.

Experimental Protocol: Preparing an NMR Sample for Impurity Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of your sample.

  • Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have overlapping signals with your compound. Ensure the solvent is dry to minimize exchange of the hydroxyl proton.[5]

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Data Acquisition: Acquire a standard ¹H spectrum. If low-level impurities are suspected, increase the number of scans to improve the signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify carbon-based impurities.

Guide 2: FTIR Spectroscopy

FTIR is useful for identifying functional groups and can help confirm the presence of expected functionalities and the absence of others.

Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Hydroxy)3200 - 3600Broad
C-H (Alkyl)2850 - 3000Medium-Strong
C=O (Carbamate)1700 - 1750Strong
C=N, C=C (Pyrazole Ring)1500 - 1650Medium

Troubleshooting with FTIR:

  • Absence of a Strong C=O Stretch: This could indicate the loss of the Boc-protecting group.

  • Presence of Unexpected Bands: Compare the spectrum to a reference or to spectra of known potential impurities. For instance, the presence of a primary amine N-H stretch (two bands around 3300-3500 cm⁻¹) could indicate a different impurity.

Guide 3: Mass Spectrometry (MS)

MS provides the molecular weight of the compound and its fragments, which is invaluable for identifying impurities.

Expected Fragmentation Pattern:

The molecular ion [M]⁺ should be observed. A common fragmentation is the loss of the tert-butyl group or isobutylene from the Boc group.[6]

Logical Relationship of Fragmentation:

molecular_ion Molecular Ion [M]⁺ loss_boc Loss of C₄H₉ (57 Da) molecular_ion->loss_boc - C₄H₉ loss_isobutylene Loss of C₄H₈ (56 Da) molecular_ion->loss_isobutylene - C₄H₈ fragment_1 [M - 57]⁺ loss_boc->fragment_1 fragment_2 [M - 56]⁺ loss_isobutylene->fragment_2

Caption: Common fragmentation pathways for the target molecule.

Troubleshooting with MS:

  • Higher Molecular Weight Peaks: These could be due to dimers, adducts with solvents, or unexpected byproducts.

  • Lower Molecular Weight Peaks: Compare their mass with the molecular weights of potential starting materials or degradation products.

References
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Troubleshooting Common Spectrometer Issues. Verichek Technical Services. Available at: [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Spectrophotometer Troubleshooting Guide. Biocompare. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS. SciSpace. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Organic Volatile Impurities / Residual Solvents in Tertiary Butyl Alcohol (Tert-Butanol). Greenfield Global. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Viscous Oils in the Workup of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common hurdle in the synthesis of this important intermediate: the formation of viscous, difficult-to-handle oils during workup. Our goal is to equip you with the scientific rationale and practical techniques to overcome these challenges, ensuring a more efficient and successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound often result in a viscous oil after the initial workup instead of a solid?

A1: The propensity of this compound to form an oil is multifactorial, stemming from its molecular structure. The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the ordered packing of molecules required for crystal lattice formation.[1] Furthermore, the presence of the hydroxyl group and the pyrazole ring introduces polarity and the potential for hydrogen bonding, which can lead to strong intermolecular attractions in a disordered state, favoring an amorphous, oily product over a crystalline solid. The presence of even minor impurities can also disrupt crystallization by interfering with the formation of a regular crystal lattice.

Q2: I've left my oily product under high vacuum for an extended period, but it won't solidify. What should I do next?

A2: While removing residual solvent is a crucial first step, it's often not sufficient to induce crystallization in stubborn oils.[2] The issue usually lies in the thermodynamics and kinetics of crystallization. At this point, you should move on to more proactive techniques such as trituration or attempting a carefully designed crystallization with a mixed-solvent system. These methods are designed to either remove impurities that inhibit crystallization or to find a solvent environment that encourages the formation of a stable crystal lattice.

Q3: Is column chromatography the only way to purify this oily product?

A3: Although column chromatography is a common method for purifying oily products, it may not always be the most efficient or scalable solution, especially in an industrial setting.[3][4] Techniques like trituration and crystallization are often preferred for their simplicity and potential to yield a high-purity solid product directly.[5] Distillation is another possibility for purification, depending on the thermal stability and boiling point of the compound.[3]

Troubleshooting Guides: From Viscous Oil to Crystalline Solid

Guide 1: The First Line of Defense - Trituration

Trituration is a technique that involves "washing" a crude, often oily, product with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are highly soluble.[5] This process can effectively remove contaminants that may be preventing your product from crystallizing.

The Underlying Principle:

The success of trituration hinges on the differential solubility of your target compound and the impurities. For a polar molecule like this compound, a non-polar solvent is often a good starting point to wash away less polar impurities.

Step-by-Step Protocol for Trituration:

  • Solvent Selection: Begin with a non-polar solvent in which your product is expected to have low solubility. Good initial choices include hexanes, heptane, or diethyl ether.

  • Procedure:

    • Place your viscous oil in a flask.

    • Add a small volume of the chosen trituration solvent.

    • Using a spatula or glass rod, vigorously stir and scrape the oil. The goal is to break up the oil and encourage it to solidify as the soluble impurities are washed away.

    • Continue this process, replacing the solvent as it becomes saturated with impurities. You may observe the oil gradually transforming into a solid.

  • Isolation: Once a solid has formed, you can isolate it by filtration, washing with a small amount of fresh, cold solvent, and then drying under vacuum.

Diagram 1: Trituration Workflow

G start Viscous Oily Product add_solvent Add Trituration Solvent (e.g., Hexanes) start->add_solvent stir_scrape Stir and Scrape Vigorously add_solvent->stir_scrape check_solid Solid Formed? stir_scrape->check_solid filter Filter and Wash Solid check_solid->filter Yes replace_solvent Replace Solvent and Repeat check_solid->replace_solvent No dry Dry Under Vacuum filter->dry end Pure Crystalline Product dry->end replace_solvent->stir_scrape

Caption: A flowchart of the trituration process.

Guide 2: Advanced Strategy - Crystallization from a Mixed-Solvent System

When trituration is insufficient, a carefully chosen mixed-solvent system can often induce crystallization. This technique involves dissolving the oily product in a "good" solvent (in which it is highly soluble) and then gradually adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.

The Underlying Principle:

By starting with a solution and slowly changing the solvent composition to decrease the solubility of the target compound, you can carefully control the precipitation process, which favors the slower, more ordered formation of crystals over the rapid, disordered crashing out of an amorphous oil.

Step-by-Step Protocol for Mixed-Solvent Crystallization:

  • Solvent Pair Selection:

    • Good Solvent: Choose a solvent that completely dissolves your oily product at room temperature. For your polar compound, this could be ethyl acetate, acetone, or dichloromethane.

    • Poor Solvent (Anti-Solvent): Select a miscible solvent in which your product has very low solubility. Non-polar solvents like hexanes or heptane are common choices to pair with the aforementioned good solvents.

  • Procedure:

    • Dissolve the viscous oil in a minimal amount of the good solvent.

    • Slowly add the poor solvent dropwise while stirring.

    • Continue adding the anti-solvent until you observe persistent cloudiness (turbidity).

    • At this point, you can add a few drops of the good solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Slow evaporation of the more volatile solvent or cooling the mixture can promote crystal growth.

  • Inducing Crystallization (If Necessary):

    • Seeding: If you have a small amount of solid product from a previous batch, adding a "seed crystal" can provide a template for crystal growth.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass that can serve as nucleation sites for crystal formation.

  • Isolation: Once crystals have formed, collect them by filtration, wash with a small amount of the poor solvent, and dry under vacuum.

Diagram 2: Mixed-Solvent Crystallization

G start Viscous Oily Product dissolve Dissolve in Minimal 'Good' Solvent (e.g., EtOAc) start->dissolve add_anti_solvent Slowly Add 'Poor' Solvent (e.g., Hexanes) dissolve->add_anti_solvent turbidity Observe Turbidity add_anti_solvent->turbidity induce Induce Crystallization (Seeding/Scratching) turbidity->induce cool_evaporate Slow Cooling or Evaporation induce->cool_evaporate crystals Crystals Form cool_evaporate->crystals crystals->add_anti_solvent No, add more 'poor' solvent filter_dry Filter, Wash, and Dry crystals->filter_dry Yes end Pure Crystalline Product filter_dry->end

Caption: A workflow for mixed-solvent crystallization.

Data for Practical Application

To assist in your solvent selection for trituration and crystallization, the following table provides key properties of common organic solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use
Non-Polar Solvents
Hexanes691.9Trituration/Anti-solvent
Heptane981.9Trituration/Anti-solvent
Diethyl Ether354.3Trituration/Anti-solvent
Toluene1112.4Crystallization (good solvent)
Polar Aprotic Solvents
Dichloromethane (DCM)409.1Good solvent for dissolution
Ethyl Acetate (EtOAc)776.0Good solvent for dissolution
Acetone5621Good solvent for dissolution
Acetonitrile (ACN)8237.5Good solvent for dissolution
Polar Protic Solvents
Methanol (MeOH)6533Good solvent (use with caution)
Ethanol (EtOH)7824.6Good solvent (use with caution)

Data compiled from various sources, including Chemistry LibreTexts and other standard organic chemistry resources.[2][6][7]

References

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • What is a best way to purify a viscous organic liquid product other than column chromatography?
  • Reddit. (2021, November 22).
  • Crystalliz
  • CN112661672A - Crystallization method of Boc-amino acid.
  • Performing a Tritur
  • Crystallization method of Boc-amino acid - Eureka | P
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Shake, Scrape, and Drain | Chemtips. WordPress.com. (2013, February 26).
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022, April 7).
  • Study of Crystalline and Thermal Properties of Nanocomposites Based on Polyamide-6 and Modified Montmorillonite. astrj.com. (2023, November 21).
  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Inhibition of solution crystal growth of ritonavir by cellulose polymers – factors influencing polymer effectiveness. CrystEngComm (RSC Publishing).
  • Common Organic Solvents: Table of Properties1,2,3.
  • What solvent system is best for separation of polar compounds (small organic compounds) on a TLC ?
  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Salicylic acid, tert.-butyl ester - Chemical & Physical Properties by Cheméo.
  • Properties of Common Organic Solvents.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • tert-Butyl 3-amino-1H-pyrazole-1-carboxyl

Sources

Technical Support Center: The Critical Role of Starting Material Purity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of pyrazole derivatives, particularly through robust and time-honored methods like the Knorr pyrazole synthesis, the axiom "garbage in, garbage out" holds profound significance.[1] While reaction conditions, stoichiometry, and catalyst choice are frequently scrutinized, the purity of the foundational starting materials—the 1,3-dicarbonyl compound and the hydrazine derivative—is a critical determinant of success that is often underestimated. Impurities can precipitate a cascade of issues, from depressed yields and the formation of intractable byproducts to complete reaction failure.[2]

This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides a series of troubleshooting questions and field-tested protocols to diagnose and resolve issues related to starting material purity in pyrazole synthesis, ensuring reproducible, high-yielding, and clean reaction outcomes.

Troubleshooting Guide & FAQs

Q1: My pyrazole synthesis yield is consistently low, and the reaction crude looks messy on TLC. Could my starting materials be the problem?

A: Absolutely. This is one of the most common issues and is frequently traced back to the purity of one or both reactants.

Causality:

  • Side Reactions: Impurities present in either the 1,3-dicarbonyl or the hydrazine can engage in non-productive side reactions. For instance, an acidic or basic impurity could catalyze the self-condensation of the dicarbonyl compound. An oxidized hydrazine derivative might fail to cyclize or could produce an entirely different heterocyclic byproduct.

  • Stoichiometric Imbalance: If a starting material is only, for example, 85% pure, you are introducing 15% of unknown substances and are using a lower molar quantity of your reactant than calculated. This effective imbalance can halt the reaction prematurely once the limiting reagent is consumed, leading to low conversion.

  • Inhibition: Certain impurities can interfere with the reaction mechanism. For example, in acid-catalyzed Knorr reactions, impurities can neutralize the catalyst, slowing or stopping the crucial cyclization and dehydration steps.[3]

Recommendation: Always aim to use starting materials with a purity of >98%. If you suspect purity issues, it is advisable to purify the reagents before use. Liquid hydrazines can often be purified by distillation under reduced pressure, while solid dicarbonyl compounds can be recrystallized.[4]

Q2: I'm observing the formation of two distinct regioisomers. Is this related to purity?

A: While the formation of regioisomers is fundamentally a challenge when using unsymmetrical 1,3-dicarbonyls (e.g., a β-ketoester) or substituted hydrazines, purity can play an exacerbating role.[1]

Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.[3] The regioselectivity is governed by a delicate balance of steric hindrance and the electronic properties of the substituents on both reactants.

  • Altered Reaction Environment: Impurities can change the polarity or pH of the reaction medium. It has been shown that solvent and pH conditions can significantly influence which regioisomer is favored.[5] An unforeseen impurity could shift the reaction environment, altering the selectivity.

  • Competing Reactions: An impurity within the substituted hydrazine (e.g., a small amount of the unsubstituted parent hydrazine) will react to form a different, undesired pyrazole product, which can be mistaken for a regioisomer of the target molecule.

Recommendation: First, confirm the identity of both spots by LC-MS or by isolating and characterizing them. If they are indeed regioisomers, optimization of reaction conditions (solvent, temperature, acid catalyst) is the primary solution.[5] However, if one spot corresponds to a pyrazole formed from an impurity, the solution lies in purifying the starting materials.

Q3: My hydrazine hydrate is old and has a yellow tint. Can I still use it?

A: It is strongly advised against. Hydrazine and its derivatives are susceptible to aerial oxidation over time, often indicated by a color change from colorless to yellow or brown.

Causality: Oxidation of hydrazine derivatives can produce diazene intermediates and other degradation products. These compounds are generally less nucleophilic and may not participate in the pyrazole synthesis, effectively lowering the concentration of the active reagent and reducing yields. In a worst-case scenario, they can engage in side reactions, complicating the purification process significantly.

Recommendation: Use freshly opened or recently purified hydrazine for best results. If purification is necessary, vacuum distillation is a common method for liquid hydrazines. Always store hydrazines under an inert atmosphere (Nitrogen or Argon) and protected from light to prolong their shelf life.

Q4: How does excess water in hydrazine hydrate affect the synthesis?

A: The "hydrate" in hydrazine hydrate indicates the presence of water. While many Knorr-type syntheses are robust enough to be performed in protic solvents like ethanol and can tolerate some water, excessive water content can be detrimental.[6]

Causality:

  • Dilution Effect: High water content dilutes the reactants, which can slow down the reaction rate, particularly the bimolecular condensation step.

  • Hydrolysis: For sensitive 1,3-dicarbonyl compounds, especially β-ketoesters, excess water under heating can lead to hydrolysis of the ester group, forming a β-keto acid. This byproduct may then undergo decarboxylation or other side reactions.

  • Solubility Issues: If your reactants or product have poor solubility in water, excess water can cause them to precipitate prematurely, hindering the reaction.

Recommendation: Use hydrazine hydrate from a reputable supplier with a specified hydrazine concentration (e.g., 80%). If your reaction is particularly sensitive, consider using anhydrous hydrazine, though extreme caution is required due to its higher toxicity and reactivity.

Data Snapshot: Impact of Purity on Yield

The following table provides a clear, quantitative illustration of how starting material purity can directly influence the outcome of a typical pyrazole synthesis.

Phenylhydrazine Purity (%)Ethyl Acetoacetate Purity (%)Theoretical Yield (%)Observed Yield (%)Final Product Purity (by HPLC, %)
99.599.01009299
95.099.0957891
99.590.0907188
85.090.076.545< 70 (multiple impurities)

Data is illustrative and representative of typical experimental outcomes.

Key Experimental Protocols & Workflows

Protocol 1: Rapid Purity Assessment of Hydrazine Hydrate (Iodometric Titration)

This protocol provides a reliable method to determine the concentration of a hydrazine hydrate solution before use. The reaction involves the oxidation of hydrazine by a standardized potassium iodate (KIO₃) solution.[7]

Materials:

  • Hydrazine hydrate sample

  • Potassium iodate (KIO₃), analytical grade

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform or Carbon Tetrachloride

  • Deionized water

  • Burette, Iodine flask (250 mL), Pipettes, Standard flask (500 mL)

Procedure:

  • Prepare Standard KIO₃ Solution (0.025 M): Accurately weigh 2.675 g of dried KIO₃, dissolve it in deionized water, and dilute to the mark in a 500 mL standard flask.

  • Prepare Sample Solution: Accurately weigh approximately 2.0 g of the hydrazine hydrate sample into a 500 mL standard flask and dilute to the mark with deionized water.

  • Titration Setup: Pipette 20 mL of the diluted hydrazine solution into a 250 mL iodine flask.

  • Add Reagents: Carefully add a mixture of 30 mL of concentrated HCl and 5 mL of chloroform. The chloroform layer will act as an indicator.

  • Titrate: Titrate the solution with the standardized 0.025 M KIO₃ solution. Shake the flask vigorously after each addition. The endpoint is reached when the pink/violet color in the chloroform layer completely disappears.[7]

  • Calculate Purity: Use the titration volume and the stoichiometry of the reaction (I0₃⁻ + N₂H₄ + 2H⁺ + Cl⁻ → ICl + N₂ + 3H₂O) to calculate the percentage purity of the hydrazine hydrate.[7]

Protocol 2: Reference Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol, adapted from established procedures, serves as a reliable benchmark for troubleshooting.[1][8]

Materials:

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Glacial Acetic Acid (optional, 2-3 drops as catalyst)

  • Ethanol or 1-Propanol (3-5 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle or hot plate

Procedure:

  • Reagent Check: Before starting, run a simple TLC of both starting materials to ensure they are single spots.

  • Reaction Setup: In a round-bottomed flask, combine the phenylhydrazine and ethyl acetoacetate. Note: The initial addition can be exothermic and should be done carefully.[8] Add the solvent and acetic acid catalyst.

  • Heating: Heat the mixture to reflux (approx. 100-120°C) with stirring for 1-2 hours.[1]

  • Monitor Progress: Track the consumption of the starting materials using TLC (e.g., in 30% ethyl acetate/70% hexane).[1] A clean reaction will show the disappearance of both starting materials and the appearance of a single new product spot. The presence of multiple new spots is a strong indicator of impurity-driven side reactions.

  • Workup & Isolation: Once the reaction is complete, cool the mixture. The product often crystallizes directly. If not, the product can be precipitated by adding water.[1]

  • Purification: Collect the crude solid by filtration. Wash with a small amount of cold water or ethanol. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure pyrazolone product.

  • Analysis: Confirm product identity and purity via melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Visualization of Key Processes

Core Knorr Synthesis Pathway

Knorr_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps SM1 1,3-Dicarbonyl INT1 Hydrazone Intermediate SM1->INT1 Condensation (-H₂O) SM2 Hydrazine SM2->INT1 PROD Pyrazole Product INT1->PROD Cyclization & Dehydration (-H₂O)

Caption: The Knorr pyrazole synthesis proceeds via condensation to a hydrazone intermediate, followed by intramolecular cyclization.

Effect of Hydrazine Impurity on Reaction Outcome

Impurity_Effect cluster_pathways Reaction Pathways SM_Pure Pure Hydrazine Desired_Prod Target Pyrazole SM_Pure->Desired_Prod Desired Reaction SM_Impure Impure Hydrazine (e.g., Oxidized) Byproduct Unwanted Byproduct SM_Impure->Byproduct Side Reaction Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Desired_Prod Dicarbonyl->Byproduct

Caption: Impurities in starting materials can lead to unwanted side reactions, generating byproducts and reducing the yield of the desired pyrazole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Step 1: Assess Starting Material Purity (TLC, NMR, Titration) Start->Check_Purity Is_Pure Are materials >98% pure? Check_Purity->Is_Pure Purify Action: Purify Starting Materials (Distill/Recrystallize) & Rerun Reaction Is_Pure->Purify No Check_Conditions Step 2: Verify Reaction Conditions (Temp, Time, Stoichiometry, Catalyst) Is_Pure->Check_Conditions Yes Success Problem Solved Purify->Success Optimize Action: Optimize Reaction Conditions & Rerun Check_Conditions->Optimize Optimize->Success

Caption: A systematic workflow for troubleshooting low-yielding pyrazole syntheses, prioritizing starting material purity analysis.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • White, C. J., & Brik, A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11637. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 885-905. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • NIOSH. (1994). Phenylhydrazine: Method 3518. NIOSH Manual of Analytical Methods. Available from: [Link]

  • Mita, T., & Takaoki, O. (1982). U.S. Patent No. 4,352,941. Washington, DC: U.S. Patent and Trademark Office.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Keika Ventures. (n.d.). Analytical Method 3518. Retrieved from [Link]

  • Osella, M. I., Salazar, M. O., Solís, C. M., & Furlan, R. L. E. (2025). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Bioorganic & Medicinal Chemistry Letters, 129712. Available from: [Link]

  • Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Synthetic Organic Chemistry. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. Available from: [Link]

  • Scribd. (n.d.). Purity of Hydrazine Hydrate. Retrieved from [Link]

Sources

Validation & Comparative

The Pyrazole Synthesis Showdown: A Comparative Guide to Conventional and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher: A Data-Driven Analysis of Speed, Efficiency, and Sustainability in Heterocyclic Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of a multitude of pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various agents in development for oncology and neurodegenerative diseases.[1] The efficiency and robustness of the synthetic route to access substituted pyrazoles are, therefore, critical considerations for researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of the two primary methodologies for pyrazole synthesis: traditional conventional heating (reflux) and modern microwave-assisted organic synthesis (MAOS). By examining the underlying principles, presenting supporting experimental data, and providing detailed protocols, this document aims to equip scientists and drug development professionals with the necessary insights to select the most effective method for their synthetic challenges.

The Classical Approach: Conventional Heating in Pyrazole Synthesis

For decades, the workhorse for constructing the pyrazole ring has been the Knorr pyrazole synthesis and its variations. This method typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] The reaction is traditionally carried out by heating the reactants under reflux in a suitable solvent, such as ethanol or acetic acid, for extended periods.

The mechanism relies on thermal energy being transferred from an external heat source (like an oil bath or heating mantle) through the vessel walls and into the solvent, a process governed by slow thermal conduction.[3] While reliable, this method suffers from several inherent drawbacks:

  • Long Reaction Times: Conventional heating often requires several hours to days to drive reactions to completion.[4][5]

  • Energy Inefficiency: Significant energy is lost to the surroundings during prolonged heating.[6]

  • Potential for By-product Formation: Extended exposure to high temperatures can lead to the degradation of reactants or products, resulting in lower yields and more complex purification.[7]

The Modern Alternative: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, aligning perfectly with the principles of green chemistry.[8][9] Unlike conventional heating, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[10] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[10][11]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, leading to rapid and uniform heating throughout the bulk of the material.[10][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This generates collisions, which dissipate energy as heat.[11]

This direct and instantaneous heating mechanism provides substantial advantages, dramatically accelerating reaction rates and often leading to cleaner products with higher yields.[13][14]

Data Presentation: A Quantitative Comparison

The performance differences between conventional and microwave-assisted methods for pyrazole synthesis are not merely anecdotal. The following table summarizes key experimental data from various studies, providing a clear quantitative comparison.

Product TypeMethodTemperature (°C)TimeYield (%)Reference(s)
Phenyl-1H-pyrazolesConventional75°C2 hours72-90%[5][15]
Microwave-Assisted 60°C 5 minutes 91-98% [5][15]
Phenyl-1H-pyrazole-4-carboxylic acidsConventional80°C1 hour48-85%[15]
Microwave-Assisted 80°C 2 minutes 62-92% [15]
Pyrazole-Oxadiazole HybridsConventionalReflux (7-9 hours)7-9 hoursLower than MAOS[4]
Microwave-Assisted Not specified9-10 minutes 79-92% [4]
4-Arylidenepyrazolones (One-Pot)Microwave-Assisted Power-dependent (420W)10 minutes 51-98% [16][17]

As the data unequivocally shows, microwave-assisted synthesis consistently and dramatically reduces reaction times from hours to mere minutes, while frequently improving the product yield.[3][15]

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, the following section details representative, self-validating protocols for the synthesis of substituted pyrazoles using both methods. The causality behind key steps is explained to enhance understanding and reproducibility.

Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles[15]

This protocol describes a typical setup for synthesis via conventional heating. The choice of ethanol as a solvent provides a suitable boiling point for the reaction and effectively dissolves the reactants. Acetic acid serves as a catalyst to facilitate the condensation and cyclization steps.

  • Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, combine the substituted 1,3-dicarbonyl compound (1.0 eq), phenylhydrazine (1.0 eq), ethanol, and a catalytic amount of glacial acetic acid.

  • Heating: Place the flask in a thermostated oil bath pre-heated to 75-80°C. Ensure gentle stirring to maintain a homogeneous mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC). This is a critical validation step. Small aliquots are taken periodically from the reaction mixture and spotted on a TLC plate to visualize the consumption of starting materials and the formation of the product. The reaction is deemed complete when the starting material spot is no longer visible.

  • Work-up and Isolation: Once the reaction is complete (typically after 2 hours), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[15]

This protocol leverages the efficiency of microwave heating. The use of a dedicated microwave reactor allows for precise control over temperature and pressure, ensuring safety and reproducibility. The rapid heating allows the reaction to reach the required activation energy almost instantaneously.[12]

  • Reactant Mixture Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted 1,3-dicarbonyl compound (1.0 eq), phenylhydrazine (1.0 eq), ethanol, and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave reactor. Set the reaction parameters to hold the temperature at 60°C for 5 minutes with stirring. The microwave power will modulate automatically to maintain the set temperature.

  • Reaction Monitoring and Work-up: Upon completion of the irradiation cycle (typically 5 minutes), the vessel is cooled to a safe temperature via a compressed air stream. The reaction's completion is confirmed using TLC. The purification follows the same procedure as the conventional method: solvent removal via rotary evaporation and recrystallization.

Visualization of Synthetic Workflows

The following diagrams illustrate the stark contrast in the experimental workflows and timelines between the two synthetic approaches.

G cluster_0 Conventional Synthesis Workflow A 1. Prepare Reactants (Round-Bottom Flask) B 2. Assemble Reflux Apparatus A->B C 3. Heat in Oil Bath (2 - 9 hours) B->C D 4. Monitor by TLC C->D E 5. Cool Down D->E F 6. Work-up & Purify E->F

Caption: Workflow for Conventional Pyrazole Synthesis.

G cluster_1 Microwave-Assisted Synthesis Workflow A 1. Prepare Reactants (Microwave Vessel) B 2. Seal Vessel & Place in Reactor A->B C 3. Irradiate (2 - 10 minutes) B->C D 4. Automated Cooling C->D E 5. Work-up & Purify D->E

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

Conclusion and Recommendations

The experimental evidence overwhelmingly supports the superiority of microwave-assisted heating for the synthesis of substituted pyrazoles. The method offers a dramatic reduction in reaction times, often coupled with higher yields and product purity.[3][13] This translates to significantly increased productivity and efficiency in a research and development environment.

Furthermore, MAOS is a cornerstone of modern green chemistry. By reducing energy consumption and reaction times, and by opening the possibility for solvent-free reactions, it minimizes the environmental footprint of chemical synthesis.[11][18]

While conventional heating remains a functional and accessible technique, its inefficiencies are pronounced when compared to the microwave-assisted alternative. For laboratories aiming for rapid lead optimization, high-throughput synthesis, and sustainable practices, microwave-assisted synthesis is the unequivocally recommended method for the efficient and robust production of pyrazole derivatives.

References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
  • Patel, R., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available from: [Link]

  • Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Wang, Z., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available from: [Link]

  • Chauhan, P. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Singh, S., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.
  • de Oliveira, C. S. A., et al. (2022). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. Available from: [Link]

  • Nikolova, S., & Danalev, D. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. Available from: [Link]

  • Wang, Z., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Available from: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • Jeevanandam, J., et al. (2023). Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment. RSC Sustainability. Available from: [Link]

  • ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. Available from: [Link]

  • Mondal, D. (2021). Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. World Journal of Pharmaceutical Research.
  • Martínez, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Molbank. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Dar, A. A., & Azaz, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Microwave chemistry. Wikipedia. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including a protected pyrazole core and a hydroxyl group, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct pathways:

  • Route A: Direct Condensation. This approach involves the direct cyclocondensation of a 1,3-dicarbonyl compound with a protected hydrazine derivative, namely tert-butyl carbazate.

  • Route B: Two-Step Synthesis via the Parent Pyrazole. This strategy entails the initial synthesis of the unprotected 3-hydroxy-5-methyl-1H-pyrazole, followed by a subsequent N-protection step to introduce the tert-butoxycarbonyl (Boc) group.

This guide will now delve into the specifics of each route, providing the necessary experimental details and a critical evaluation of their performance.

Route A: Direct Condensation

This is a convergent approach where the pyrazole ring is formed and protected in a single synthetic operation. The most common starting materials for this route are ethyl acetoacetate and tert-butyl carbazate.

Reaction Scheme

Route_A reagent1 Ethyl Acetoacetate product tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate reagent1->product Cyclocondensation (Acid or Base Catalysis) reagent2 tert-Butyl Carbazate reagent2->product

Caption: Route A - Direct Condensation Pathway.

Experimental Protocol
  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add tert-butyl carbazate (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Mechanistic Insights

The reaction proceeds via a classical Knorr pyrazole synthesis mechanism. The more nucleophilic nitrogen of tert-butyl carbazate initially attacks the more electrophilic ketone carbonyl of the ethyl acetoacetate. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, with subsequent dehydration to form the pyrazole ring. The regioselectivity of the initial attack is crucial for the formation of the desired isomer.

Performance Analysis
MetricPerformanceSupporting Data/Rationale
Yield ModerateLiterature reports for similar reactions suggest yields in the range of 40-60%.[1]
Purity GoodColumn chromatography is generally effective for purification.
Cost ModerateBoth ethyl acetoacetate and tert-butyl carbazate are commercially available at a reasonable cost.[2][3]
Safety GoodThe reagents are relatively stable and the reaction conditions are not hazardous.
Scalability ModerateThe reaction can be scaled up, but purification by chromatography may become a bottleneck on a larger scale.
Advantages and Disadvantages
  • Advantages:

    • Convergent, one-pot synthesis.

    • Readily available starting materials.

  • Disadvantages:

    • Moderate yields are often obtained.

    • Potential for the formation of regioisomers, which may complicate purification.

Route B: Two-Step Synthesis via the Parent Pyrazole

This approach involves the initial formation of the parent pyrazole, 3-hydroxy-5-methyl-1H-pyrazole, followed by its protection with a Boc group.

Reaction Scheme

Route_B cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Boc Protection reagent1 Ethyl Acetoacetate intermediate 3-Hydroxy-5-methyl-1H-pyrazole reagent1->intermediate Cyclocondensation reagent2 Hydrazine Hydrate reagent2->intermediate product tert-Butyl 3-hydroxy-5-methyl- 1H-pyrazole-1-carboxylate intermediate->product Base (e.g., Triethylamine, DMAP) reagent3 Di-tert-butyl dicarbonate ((Boc)2O) reagent3->product

Caption: Route B - Two-Step Synthesis Pathway.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-5-methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Reaction Conditions: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-hydroxy-5-methyl-1H-pyrazole.

Step 2: N-Boc Protection

  • Reaction Setup: Dissolve the 3-hydroxy-5-methyl-1H-pyrazole (1.0 eq) from Step 1 in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Conditions: Add a base, such as triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). To this solution, add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography.

Mechanistic Insights

The first step is a standard Knorr pyrazole synthesis. In the second step, the base deprotonates the pyrazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the (Boc)2O. The resulting tetrahedral intermediate collapses to give the N-Boc protected pyrazole and tert-butoxide, which is protonated by the triethylammonium salt.

Performance Analysis
MetricPerformanceSupporting Data/Rationale
Yield Good to ExcellentThe synthesis of the parent pyrazole often proceeds in high yield (>80%). The subsequent Boc protection is also typically a high-yielding reaction (>90%).[4]
Purity ExcellentThe intermediate pyrazole can often be isolated in high purity by crystallization, and the final product is readily purified by chromatography.
Cost Low to ModerateHydrazine hydrate and (Boc)2O are common and relatively inexpensive reagents.
Safety ModerateHydrazine hydrate is a hazardous and potentially explosive substance that requires careful handling.
Scalability GoodBoth steps are generally scalable, although the handling of hydrazine on a large scale requires specialized equipment and procedures.
Advantages and Disadvantages
  • Advantages:

    • High overall yield.

    • Avoids the issue of regioisomerism in the final product.

    • The intermediate is a stable, crystalline solid.

  • Disadvantages:

    • Two-step process.

    • Requires the handling of hazardous hydrazine hydrate.

Comparative Summary and Recommendation

FeatureRoute A: Direct CondensationRoute B: Two-Step Synthesis
Number of Steps OneTwo
Overall Yield ModerateHigh
Purity of Final Product GoodExcellent
Starting Material Cost ModerateLow to Moderate
Safety Concerns LowModerate (Hydrazine)
Scalability ModerateGood
Key Advantage SimplicityHigh Yield and Purity
Key Disadvantage Moderate YieldHandling of Hydrazine

Recommendation:

For laboratory-scale synthesis where high purity and yield are paramount, Route B is the recommended pathway . The higher overall yield and the avoidance of regioisomeric byproducts often outweigh the inconvenience of a two-step process. The primary consideration for this route is the implementation of appropriate safety measures for handling hydrazine hydrate.

For process development and larger-scale manufacturing, the choice may be less clear-cut. While Route A is more convergent, the moderate yields and potential for difficult separations may render it less economically viable. Optimization of the direct condensation reaction to improve yield and regioselectivity would be necessary for it to be a competitive alternative to the two-step route on a larger scale.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. [Link][5][6]

  • Preparation method of tert-butyl carbazate. Google Patents, CN102911084A. [7]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 2011. [Link][8]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI, 2023. [Link][9]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI, 2016. [Link][10]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate, 2012. [Link][1]

  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure, 1971. [Link][11]

  • Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Transactions, 2024. [Link][12][13]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020. [Link][4]

  • Preparation method for tert-butyl carbazate. Google Patents, CN101823986A. [3]

  • tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI, 2022. [Link][14]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv, 2024. [Link][15]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2023. [Link][16]

  • Preparation of tert-Butyl carbazate. PrepChem.com. [Link][17]

  • tert-Butyl carbazate. PubChem. [Link][18]

Sources

Efficacy of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate derivatives as kinase inhibitors

Future research should focus on building a library of derivatives with substitutions at the 3- and 5-positions to perform extensive Structure-Activity Relationship (SAR) studies. This will enable the optimization of potency against specific kinases and the generation of comprehensive selectivity profiles, ultimately paving the way for novel therapeutics targeting a wide range of kinase-driven diseases. [1][2]

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022-01-05). PubMed. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). Royal Society of Chemistry. Retrieved from [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025-04-17). PubMed. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. (n.d.). PubChem. Retrieved from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023-05-04). ACS Omega. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. Retrieved from [Link]

  • Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reacti. (n.d.). ACS Publications. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. Retrieved from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

Head-to-head comparison of pyrazole synthesis from dicarbonyl compounds versus α,β-unsaturated carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents, including blockbuster drugs like the anti-inflammatory celecoxib (Celebrex®) and the erectile dysfunction treatment sildenafil (Viagra®). The versatility of the pyrazole core allows for diverse substitution patterns, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

For chemists engaged in drug discovery and development, the efficient and strategic synthesis of substituted pyrazoles is a critical task. Two classical and enduring strategies dominate the landscape: the condensation of hydrazines with 1,3-dicarbonyl compounds (the Knorr synthesis) and the reaction with α,β-unsaturated carbonyls. The choice between these pathways is not arbitrary; it is a strategic decision dictated by starting material availability, desired substitution pattern, regiochemical control, and overall efficiency. This guide provides an in-depth, head-to-head comparison of these two synthetic pillars, offering mechanistic insights, practical experimental protocols, and data-driven analysis to inform your synthetic strategy.

Route 1: The Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

First reported by Ludwig Knorr in 1883, the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is arguably the most fundamental method for pyrazole construction.[1][2] It is a robust and high-yielding cyclocondensation reaction that forms the pyrazole ring in a single, often acid-catalyzed, step.[3]

Reaction Mechanism & Rationale

The reaction proceeds via a well-established mechanism involving initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The use of a catalytic amount of acid (e.g., acetic acid, HCl) is crucial as it protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine.[4] This initial attack can occur at either of the two carbonyl carbons. The subsequent steps involve the formation of a cyclic hemiaminal intermediate which then dehydrates to furnish the stable, aromatic pyrazole.

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Protonation Carbonyl Protonation Start->Protonation H+ (cat.) Hydrazone Hydrazone/ Enamine Intermediate Protonation->Hydrazone Nucleophilic Attack Cyclic_Int Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Int->Pyrazole Dehydration (-2 H₂O) Chalcone_Mechanism Start α,β-Unsaturated Carbonyl + Hydrazine Michael_Adduct Michael Adduct (Hydrazone) Start->Michael_Adduct Michael Addition Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation/ Aromatization

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

The Aromatization Step: A Key Experimental Choice

The conversion of the pyrazoline intermediate to the final pyrazole is an oxidation process. This step is often the bottleneck and requires an external oxidizing agent, which adds a step and can impact the overall "greenness" of the synthesis. Common methods for this transformation include:

  • In situ Air/Oxygen Oxidation: Sometimes, particularly with certain catalysts like copper(II) triflate, atmospheric oxygen can be sufficient for the aromatization, creating a convenient one-pot procedure. [2][5]* Chemical Oxidants: A wide range of oxidants can be employed, such as iodine, bromine, manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [6][7]The choice of oxidant depends on the substrate's functional group tolerance and the desired reaction conditions.

  • Dehydrogenation: Catalytic dehydrogenation, for example using Pd/C in a suitable solvent, is another effective but often more costly method. [7]

Head-to-Head Comparison: Performance & Practicality

The choice between these two synthetic routes depends on a careful evaluation of several factors. The following table provides a comparative summary based on experimental data and established principles.

FeatureSynthesis from 1,3-Dicarbonyls (Knorr)Synthesis from α,β-Unsaturated CarbonylsRationale & Causality
Reaction Type CyclocondensationMichael Addition-Cyclization-OxidationThe Knorr synthesis is a more direct, often one-pot, route to the aromatic product. The unsaturated carbonyl route involves a non-aromatic intermediate that requires a separate aromatization step.
Starting Materials 1,3-Diketones, β-Ketoestersα,β-Unsaturated Aldehydes & Ketones (e.g., Chalcones)1,3-Dicarbonyls are readily available or easily synthesized. Chalcones are also easily prepared via Claisen-Schmidt condensation, offering great structural diversity. [8]
Key Challenge Regioselectivity with unsymmetrical substratesAromatization Step (requires oxidant/catalyst)Controlling the site of initial hydrazine attack is the main hurdle for the Knorr method. [2]The unsaturated route's main challenge is finding efficient and mild conditions for the final oxidation. [7]
Typical Yields Generally High (70-95%)Moderate to High (60-90%), dependent on oxidationThe Knorr reaction is often very efficient. The yield of the unsaturated route is highly dependent on the efficiency of both the cyclization and the crucial oxidation step. [1]
Atom Economy High (Byproducts are only 2 molecules of H₂O)Lower (Byproducts include H₂O and reduced oxidant)Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is inherently higher for the Knorr condensation. The need for an external oxidant in the second route reduces its atom economy. [9][10]
Versatility Excellent for a wide range of substitutions.Excellent for preparing 1,3,5-triarylpyrazoles and analogs.Both methods are highly versatile. The chalcone route is particularly well-suited for creating complex tri-aryl substituted pyrazoles, which are common motifs in medicinal chemistry.
Control Can be difficult; requires careful control of pH and solvent. [11]Regioselectivity is generally well-defined by the Michael addition.The regiochemical outcome of the Michael addition is predictable, making this route advantageous when a specific isomer is required and the Knorr route gives mixtures.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, self-validating protocols for the synthesis of representative pyrazoles using each method.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone (Knorr Synthesis)

This protocol is adapted from a procedure in Organic Syntheses, which is a highly trusted source for reproducible methods. [12]It demonstrates a high-yielding synthesis of a simple, symmetrical pyrazole where regioselectivity is not a concern.

Workflow:

Protocol_1 Start Dissolve Hydrazine Sulfate in NaOH(aq) Cool Cool to 15°C in Ice Bath Start->Cool Add Add Acetylacetone Dropwise at 15°C Cool->Add Stir Stir for 1 hour at 15°C Add->Stir Extract Aqueous Workup & Ether Extraction Stir->Extract Isolate Dry & Evaporate Solvent Extract->Isolate Product 3,5-Dimethylpyrazole Isolate->Product

Caption: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.

Step-by-Step Methodology:

  • Preparation: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 15°C with stirring.

  • Addition of Dicarbonyl: Add 50.0 g (0.50 mol) of acetylacetone (2,4-pentanedione) dropwise from the dropping funnel over approximately 30 minutes. Causality: The dropwise addition and temperature control are critical to manage the exothermic nature of the reaction. Using hydrazine sulfate and NaOH in situ generates free hydrazine, which is safer than handling anhydrous hydrazine hydrate directly. [12]4. Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Workup: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether. Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

  • Isolation: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation.

  • Product: The resulting crystalline residue is 3,5-dimethylpyrazole. The expected yield is 37–39 g (77–81%), with a melting point of 107–108°C. [12]

Protocol 2: Synthesis of 1,3,5-Triphenyl-2-pyrazoline from Chalcone and Phenylhydrazine

This protocol demonstrates the synthesis of a pyrazoline intermediate from a chalcone. [8][13]This pyrazoline can then be oxidized to the corresponding pyrazole in a subsequent step.

Workflow:

Protocol_2 Start Dissolve Chalcone in Ethanol Add Add Phenylhydrazine & Acetic Acid (cat.) Start->Add Reflux Reflux Mixture for 4-6 hours Add->Reflux Cool Cool to Room Temp. & Pour into Water Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product 1,3,5-Triphenyl-2-pyrazoline Recrystallize->Product

Caption: Experimental workflow for the synthesis of 1,3,5-triphenyl-2-pyrazoline.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottomed flask equipped with a reflux condenser, dissolve 2.08 g (10 mmol) of chalcone (1,3-diphenyl-2-propen-1-one) in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 1.1 mL (11 mmol) of phenylhydrazine followed by 2-3 drops of glacial acetic acid. Causality: Glacial acetic acid acts as a catalyst to facilitate the initial Michael addition and subsequent cyclization steps. [13]3. Reaction: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 1,3,5-triphenyl-2-pyrazoline as a crystalline solid. Expected yields are typically in the range of 80-90%.

  • Oxidation to Pyrazole (Optional Next Step): The synthesized pyrazoline can be dissolved in a suitable solvent (e.g., chloroform or acetic acid) and treated with an oxidizing agent like bromine or iodine to afford the fully aromatic 1,3,5-triphenylpyrazole.

Conclusion and Strategic Recommendations

Both the Knorr synthesis from 1,3-dicarbonyls and the cyclization of α,β-unsaturated carbonyls are powerful and indispensable tools for the construction of the pyrazole core. The optimal choice is dictated by the specific synthetic goal.

  • Choose the Knorr Synthesis (1,3-Dicarbonyl Route) when:

    • The desired pyrazole is symmetrical, or the regiochemical outcome with an unsymmetrical substrate is known and favorable.

    • High atom economy and a direct, one-step conversion to the aromatic product are priorities.

    • The required 1,3-dicarbonyl starting material is readily available.

  • Choose the α,β-Unsaturated Carbonyl Route when:

    • A specific regioisomer is required that cannot be obtained selectively via the Knorr synthesis.

    • Synthesizing complex, multi-aryl substituted pyrazoles (e.g., 1,3,5-triarylpyrazoles).

    • A modular approach is desired, where the α,β-unsaturated precursor can be easily diversified before cyclization.

By understanding the mechanistic nuances, practical limitations, and strategic advantages of each pathway, researchers can make informed decisions, optimizing their synthetic routes for efficiency, selectivity, and overall success in the development of novel pyrazole-based molecules.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • ACS Publications. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • Universitas Muhammadiyah Madiun. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available at: [Link]

  • Organic Syntheses. (1955). 3,5-DIMETHYLPYRAZOLE. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]

  • Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. Available at: [Link]

  • PrepChem. (n.d.). preparation of 3,5-Diphenylpyrazole. PrepChem.com. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2014). Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles). ResearchGate. Available at: [Link]

  • Prime Scholars. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2011). The economies of synthesis. PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence demands that researchers and process chemists possess a nuanced understanding of the available synthetic methodologies, weighing the costs and benefits of each to select the optimal route for a given target molecule. This guide provides an in-depth comparison of common and emerging pyrazole synthesis strategies, grounded in experimental data and field-proven insights to aid in this critical decision-making process.

The Enduring Workhorse: Knorr Pyrazole Synthesis and its Variants

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] This method, first reported by Knorr in 1883, remains a staple in both academic and industrial laboratories due to its simplicity and the ready availability of starting materials.[3][4]

Mechanistic Rationale and Experimental Considerations

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The choice of solvent and catalyst can significantly influence the reaction rate and, crucially, the regioselectivity when unsymmetrical dicarbonyls are used.

A primary challenge in the Knorr synthesis is controlling the regioselectivity, as two isomeric products can form.[1][4] Acidic or basic conditions can be employed to favor one isomer over the other, often by modulating the reactivity of the two carbonyl groups. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, conducting the reaction in aprotic dipolar solvents like N,N-dimethylacetamide at room temperature has been shown to afford high yields and excellent regioselectivity.[1]

Knorr_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Cyclization & Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Modern Catalytic Approaches

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For example, the use of nano-ZnO as a catalyst in aqueous media has been reported to give excellent yields (up to 95%) with short reaction times and a simple work-up procedure.[1][3][4] Similarly, heterogeneous catalysts like Amberlyst-70 offer the advantages of being non-toxic, thermally stable, cost-effective, and easily separable from the reaction mixture.[1]

Leveraging Unsaturation: Synthesis from α,β-Unsaturated Carbonyls

An alternative to 1,3-dicarbonyls involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. This pathway typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3]

Causality in Experimental Design

The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization. The choice of oxidant is a critical parameter in this methodology. While traditional oxidants can be used, modern protocols often employ milder and more sustainable options. For instance, a one-pot reaction using copper triflate in an ionic liquid can facilitate the initial condensation and the subsequent in-situ oxidation, providing 1,3,5-triarylpyrazoles in good yields.[3]

Pyrazoline_Oxidation α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl Pyrazoline Pyrazoline Intermediate α,β-Unsaturated Carbonyl->Pyrazoline Michael Addition & Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Sources

A Comparative Spectroscopic Guide to tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the scaffold of numerous therapeutic agents, demanding rigorous analytical characterization. This guide provides an in-depth spectroscopic comparison of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate with its structurally similar analogs. By leveraging experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous compound identification and characterization.

The Central Role of Spectroscopy in Structural Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, each providing a unique window into the molecular architecture of a compound. ¹H and ¹³C NMR spectroscopy reveal the connectivity of atoms through chemical shifts and coupling constants, while IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. Mass spectrometry, on the other hand, provides information about the molecular weight and fragmentation patterns, aiding in the confirmation of the overall structure. A multi-spectroscopic approach, therefore, ensures a comprehensive and validated structural assignment.[1][2][3][4]

Comparative Spectroscopic Data

The following sections present a comparative analysis of the spectroscopic data for our target compound and its analogs. While complete experimental data for this compound is not publicly available, we will predict its spectral characteristics based on the established principles and the data from closely related structures.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their neighboring environments.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm) of Pyrazole Derivatives in CDCl₃

Compound/StructurePyrazole Ring H-4-CH₃-C(CH₃)₃ (tert-Butyl)Other Key Signals
This compound (Predicted) ~ 5.8 - 6.0 (s)~ 2.2 - 2.4 (s)~ 1.6 (s, 9H)-OH (broad singlet, variable)
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[5]5.74 (s, 1H)3.40 (s, 3H, N-CH₃)1.24 (s, 9H)2.48 (s, 6H, Ar-CH₃), 7.34 (d, 4H), 7.78 (d, 4H)
(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine[6]6.17 (s, 1H)3.94 (s, 3H, N-CH₃)1.32 (s, 9H)8.66 (s, 1H, CH=N), 7.34-8.68 (m, 4H, Pyridine-H)
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate[7]~ 5.4 - 5.6 (s)~ 2.2 (s)~ 1.5 (s, 9H)-NH₂ (broad singlet)
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[8]5.98 (s, 1H)--12.16 (s, 1H, -OH), 3.80 (s, 3H, -OCH₃), 7.20-7.50 (m, 5H, Ar-H)

Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to show a singlet for the H-4 proton of the pyrazole ring, typically in the range of δ 5.8-6.0 ppm.[8][9] The electron-withdrawing nature of the N-Boc group and the hydroxyl group at C-3 influences this chemical shift. The methyl group at C-5 will likely appear as a singlet around δ 2.2-2.4 ppm. The most prominent signal will be a singlet at approximately δ 1.6 ppm, integrating to nine protons, characteristic of the tert-butyl group. The hydroxyl proton signal is expected to be a broad singlet with a chemical shift that can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm) of Pyrazole Derivatives in CDCl₃

Compound/StructurePyrazole C-3Pyrazole C-4Pyrazole C-5-C(CH₃)₃ (tert-Butyl)Carbonyl (C=O)Other Key Signals
This compound (Predicted) ~ 155 - 160~ 95 - 100~ 140 - 145~ 28 (3C), ~ 82 (1C)~ 150 - 155~ 12 (-CH₃)
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[5]160.9103.7130.930.4 (3C), 32.4 (1C)-35.6 (N-CH₃), 21.9 (Ar-CH₃), 129.0, 129.8, 135.8, 145.9 (Aromatic C)
(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine[6]161.488.7148.930.6 (3C), 32.4 (1C)-34.8 (N-CH₃), 159.1 (CH=N), 121.5, 125.3, 136.7, 149.9, 154.7 (Pyridine C)

Interpretation and Causality:

In the ¹³C NMR spectrum of our target compound, the C-3 carbon bearing the hydroxyl group is expected to be significantly downfield (~155-160 ppm) due to the deshielding effect of the oxygen atom. The C-5 carbon attached to the methyl group will also be downfield (~140-145 ppm). The C-4 carbon will be the most upfield of the pyrazole ring carbons (~95-100 ppm). The tert-butyl group will show two signals: one for the three equivalent methyl carbons at around δ 28 ppm and another for the quaternary carbon at approximately δ 82 ppm. The carbonyl carbon of the Boc protecting group is anticipated to appear around δ 150-155 ppm.[10]

Infrared (IR) Spectroscopy: Functional Group Fingerprints

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Table 3: Comparative IR Data (Wavenumbers in cm⁻¹) of Pyrazole Derivatives

Compound/StructureO-H StretchC-H StretchC=O StretchC=N/C=C Stretch
This compound (Predicted) 3200-3600 (broad)2850-3000~1720-1740~1500-1600
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[5]-2862-2957-1595
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[8]3204-1728-

Interpretation and Causality:

The IR spectrum of this compound is expected to exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group.[8] The C-H stretching vibrations of the methyl and tert-butyl groups will appear in the 2850-3000 cm⁻¹ range. A strong absorption band between 1720-1740 cm⁻¹ is anticipated for the C=O stretching of the Boc-carbonyl group. The C=N and C=C stretching vibrations of the pyrazole ring will likely be observed in the 1500-1600 cm⁻¹ region.[11]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data of Pyrazole Derivatives

Compound/StructureMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound [12]C₉H₁₄N₂O₃198.22Predicted: [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group)
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[5]C₂₂H₂₈N₃O₄S₂⁺462.15 (as [M+H]⁺)-
(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine[6]C₁₄H₁₈N₄242.15227 [M-CH₃]⁺

Interpretation and Causality:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight of 198.22. A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][14] Therefore, significant fragment ions at m/z 142 and 98 are anticipated.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: An Electrospray Ionization (ESI) mass spectrometer.

  • Acquisition: Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and major fragment ions.

Visualizing the Structures

The following diagrams illustrate the chemical structures of the discussed compounds.

G cluster_0 This compound cluster_1 N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide cluster_2 (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine A This compound B N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide C (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine

Figure 1. Chemical structures of the compared pyrazole derivatives.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its structural analogs. By understanding the characteristic spectral features and employing standardized experimental protocols, researchers can confidently identify and characterize these important heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-R%C3%ADos-Guti%C3%A9rrez/2416c148e1a5330a1036329e46a50e964d50918c]([Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF - ResearchGate. Available from: [Link]

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. Available from: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available from: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available from: [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. Available from: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available from: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - Canadian Science Publishing. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific Research Publishing. Available from: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available from: [Link]

  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - MDPI. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available from: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate. Available from: [Link]

  • 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. Available from: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO - Prof. Dr. H.-H. Limbach. Available from: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. Available from: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. Available from: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available from: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. Available from: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Available from: [Link]

  • Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B. Available from: [Link]

  • Interpreting IR Spectra - Chemistry Steps. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available from: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • 2 - Supporting Information. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available from: [Link]

  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and regulatory adherence within your laboratory.

While specific safety data for this compound is not extensively published, a conservative approach to handling and disposal is mandated. By analyzing data from structurally analogous pyrazole derivatives, we can infer a likely hazard profile and establish a robust, safety-first disposal protocol. This methodology, rooted in the precautionary principle, ensures that we operate with the highest margin of safety.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the compound's potential hazards. Pyrazole derivatives, as a class, are known for a range of biological activities and, consequently, potential toxicological effects.[1][2] Analogous compounds to our subject molecule are classified as skin and eye irritants, potentially harmful if swallowed, and may cause respiratory irritation.[3][4]

Therefore, this compound must be treated as a hazardous substance. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) require that any chemical waste generator determine whether a discarded chemical is classified as hazardous.[5][6] Based on the available data for similar compounds, this substance would be characterized as hazardous due to its irritant properties.[7][8]

Inferred Hazard Classification Description Primary Precaution
Skin Irritant Causes skin irritation upon contact.[9][10]Wear nitrile gloves and a lab coat.[11]
Serious Eye Irritant Causes serious eye irritation.[9][10]Wear chemical safety goggles or a face shield.[11]
Acute Oral Toxicity (Potential) May be harmful if swallowed.[3][4]Avoid ingestion; do not eat or drink in the lab.[12]
Respiratory Irritant (Potential) May cause respiratory irritation if inhaled as dust or aerosol.[3][10]Handle in a well-ventilated area or chemical fume hood.[5]

This table is based on data from structurally similar pyrazole compounds. A cautious "worst-case" approach is recommended.

There is limited data available on the environmental fate, persistence, and degradability of this specific compound.[3] The absence of this information necessitates that it be disposed of in a manner that prevents its release into the environment. Under no circumstances should this chemical or its containers be disposed of via standard drain or trash services. [8]

Part 2: Immediate Safety & Spill Containment Protocol

Accidents, though preventable, must be planned for. A swift and correct response to a spill is critical to mitigating risk.

Required Personal Protective Equipment (PPE): Before handling the compound or its waste, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles.

  • Skin Protection: Standard laboratory coat and chemically resistant nitrile gloves.[11]

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, follow OSHA respirator regulations.[5]

Spill Response Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.

  • Contain the Spill: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[13] For liquid spills, absorb the material with an inert absorbent like vermiculite, sand, or earth.[5]

  • Collect Waste: Carefully scoop the absorbed material and place it into a clearly labeled, sealable, and chemically compatible hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Workflow

The proper disposal of chemical waste is a regulated, multi-step process designed to protect both laboratory personnel and the environment.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes, if mixed, can react violently, generate toxic gases, or cause fires.[14]

  • Action: Collect waste containing this compound in a dedicated waste container.

  • Causality: Do not mix this waste with other streams, particularly strong oxidizing agents, bases, or reducing agents, to prevent unforeseen chemical reactions.[13] Keep it separate from acidic or basic waste streams unless explicitly permitted by your EHS department.[14]

Step 2: Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Causality: The container must prevent the release of the chemical into the environment during storage.[14] A closed container also minimizes exposure to lab personnel.

Step 3: Labeling

Accurate labeling is a key component of OSHA's Hazard Communication Standard.[15] Every person who handles the waste must be able to identify its contents and understand the associated hazards.

  • Action: Affix a completed hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Causality: Proper labeling ensures regulatory compliance and the safety of everyone who may come into contact with the container, from researchers to EHS personnel and final disposal facility operators.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.[14]

  • Action: Store the labeled, closed waste container in your lab's designated SAA. This area should be clearly marked.

  • Causality: The SAA keeps hazardous waste organized and safely stored until it is ready for pickup. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons) and the time it can be kept once the container is full (three days).[8][14]

Step 5: Final Disposal

The final step is the transfer of the waste to trained professionals for disposal in accordance with federal, state, and local regulations.

  • Action: Arrange for pickup of the full waste container by your institution's EHS department or a licensed hazardous waste contractor.[3]

  • Causality: These professionals are trained to handle, transport, and dispose of hazardous materials in a way that is safe and environmentally sound, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[16]

Part 4: Visualized Disposal Decision Workflow

This diagram outlines the logical flow for managing waste streams of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_streams Waste Stream Management cluster_final Final Containment & Disposal start Generation of Waste (this compound) characterize Characterize as Hazardous (Irritant, Potential Toxin) start->characterize segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids, Bases) characterize->segregate solid Pure Solid / Contaminated Solids (e.g., Weigh Paper, Gloves) segregate->solid Solid Waste liquid Solutions in Organic Solvent segregate->liquid Liquid Waste aqueous Aqueous Solutions segregate->aqueous Aqueous Waste container Place in Labeled, Sealed Hazardous Waste Container solid->container liquid->container aqueous->container saa Store in Satellite Accumulation Area (SAA) container->saa pickup Arrange EHS Pickup for Final Disposal saa->pickup

Caption: Decision workflow for the disposal of this compound.

References

  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate.
  • Cole-Parmer. (2005). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 1H-pyrazole-3-carboxylate.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
  • PubChem. tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. U.S. Department of Labor. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Med-Tex Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • MDPI. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • MDPI. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. American Chemical Society.

Sources

Navigating the Safe Handling of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of chemical reagents is paramount in the laboratory environment. This guide provides essential, immediate safety and logistical information for the use of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate, a key building block in many synthetic pathways. By understanding the potential hazards and implementing the recommended control measures, you can mitigate risks and ensure a secure research environment. This document is designed to be a trusted resource, offering procedural, step-by-step guidance that directly addresses your operational questions.

Hazard Assessment: Understanding the Risk Profile

Anticipated Hazards:

  • Skin Irritation/Corrosion: Many pyrazole derivatives can cause skin irritation, and some, like the corresponding carbonyl chloride, can cause severe skin burns.[1][2] Prolonged or repeated contact should be avoided.

  • Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[1]

Given these potential hazards, a cautious approach to handling is warranted, and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[4]Nitrile or neoprene gloves.Standard laboratory coat.Recommended if weighing outside of a ventilated enclosure. Use a NIOSH-approved N95 respirator.[1]
Performing reactions Chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[2]Chemically resistant gloves (e.g., nitrile, neoprene).Flame-retardant laboratory coat.Work should be conducted in a certified chemical fume hood.[2]
Purification (e.g., chromatography) Chemical splash goggles.Chemically resistant gloves.Laboratory coat.Work in a well-ventilated area or fume hood.
Handling waste Chemical splash goggles.Chemically resistant gloves.Laboratory coat.Not generally required if waste is properly contained.
A Deeper Look at PPE Selection:
  • Eye and Face Protection: Standard safety glasses provide a minimum level of protection. However, for all wet chemistry applications, chemical splash goggles are essential to protect against splashes and aerosols. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves are a must. Nitrile gloves are a good starting point for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger scale work or when handling other hazardous materials, a flame-retardant lab coat provides an additional layer of safety.

  • Respiratory Protection: All operations that may generate dust or aerosols should be performed in a chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available for a specific task (e.g., weighing small quantities), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and logical workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation is Key:

Waste_Disposal cluster_Solid Solid Waste cluster_Liquid Liquid Waste cluster_Sharps Sharps Waste Contaminated_Solids Contaminated consumables (gloves, paper towels, etc.) Solid_Waste_Container Designated solid chemical waste container Contaminated_Solids->Solid_Waste_Container Excess_Reagent Excess solid reagent Excess_Reagent->Solid_Waste_Container Reaction_Mixtures Reaction mixtures containing the compound Liquid_Waste_Container Designated liquid chemical waste container (halogenated or non-halogenated as appropriate) Reaction_Mixtures->Liquid_Waste_Container Contaminated_Solvents Solvents used for cleaning glassware Contaminated_Solvents->Liquid_Waste_Container Contaminated_Needles Contaminated needles and syringes Sharps_Container Puncture-proof sharps container Contaminated_Needles->Sharps_Container

Caption: A clear guide to the proper segregation of waste generated from handling the target compound.

General Disposal Guidelines:

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Container Integrity: Ensure that waste containers are in good condition and are compatible with the chemicals they hold.

By adhering to these guidelines, you will not only protect yourself and your colleagues but also contribute to a culture of safety and responsibility within your research community.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Naturalista Campano. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). tert-Butyl Peroxypivalate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.